Product packaging for (3R)-3-Bromooxolane(Cat. No.:CAS No. 2200583-24-8)

(3R)-3-Bromooxolane

Cat. No.: B2704957
CAS No.: 2200583-24-8
M. Wt: 151.003
InChI Key: NPZIPXHYLXTEAB-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-Bromooxolane is a valuable chiral building block in organic synthesis and pharmaceutical research. As a brominated heterocycle in a specific enantiomeric form (3R), it serves as a key intermediate for the construction of more complex, stereochemically defined molecules. Its reactive bromine atom and the chirality of the oxolane (tetrahydrofuran) ring make it particularly useful in nucleophilic substitution reactions and for introducing chiral tetrahydrofuran motifs into target structures. This compound is expected to find application in the synthesis of active pharmaceutical ingredients (APIs), natural product analogs, and other fine chemicals where precise stereochemistry is critical for biological activity. The stereochemistry of similar chiral centers is often confirmed through methods such as NMR spectroscopy and LC-MS correlation with authentic samples . The reactivity of such strained or functionalized rings can be analogous to that of epoxides, which are known to undergo ring-opening under various conditions to install new functional groups regioselectively and stereospecifically . This compound is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7BrO B2704957 (3R)-3-Bromooxolane CAS No. 2200583-24-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-bromooxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO/c5-4-1-2-6-3-4/h4H,1-3H2/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZIPXHYLXTEAB-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(3R)-3-Bromooxolane chemical structure and stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(3R)-3-Bromooxolane , also known as (3R)-3-bromotetrahydrofuran, is a chiral heterocyclic compound of significant interest in organic synthesis and drug discovery. Its stereodefined structure makes it a valuable building block for the synthesis of complex molecules with specific biological activities. This guide provides an in-depth overview of its chemical structure, stereochemistry, synthesis, and characterization.

Chemical Structure and Properties

This compound is a five-membered heterocyclic ether with a bromine atom at the C3 position, conferring a chiral center. The "(3R)" designation specifies the absolute configuration at this stereocenter according to the Cahn-Ingold-Prelog priority rules.

Table 1: General Properties of this compound

PropertyValue
IUPAC Name This compound
Synonyms (3R)-3-bromotetrahydrofuran
Molecular Formula C₄H₇BrO
Molecular Weight 151.00 g/mol
CAS Number 2200583-24-8
Appearance Colorless to light yellow liquid

Stereochemistry

The stereochemistry of this compound is crucial for its application in asymmetric synthesis. The "R" configuration at the C3 carbon dictates the spatial arrangement of the bromine atom, which in turn influences the stereochemical outcome of reactions in which it participates. The optical purity of this compound is a critical parameter and is typically determined by measuring its specific optical rotation.

Table 2: Stereochemical Data for this compound

ParameterValueConditions
Specific Optical Rotation ([α]D) Data not available in searched literatureTypically measured at 20-25 °C using the sodium D-line (589 nm)

Note: Specific optical rotation is a key experimental value for characterizing chiral compounds. While a specific value for this compound was not found in the publicly available literature searched, it is a critical parameter to be determined experimentally.

Synthesis of this compound

The most common and stereospecific method for the synthesis of this compound is through the bromination of its corresponding chiral alcohol precursor, (R)-3-hydroxytetrahydrofuran. This reaction typically proceeds with inversion of configuration at the stereocenter, although reaction conditions can be optimized to favor retention or inversion.

A general synthetic workflow is presented below:

G cluster_0 Synthesis of this compound A (R)-3-Hydroxytetrahydrofuran (Starting Material) D Reaction (Stereospecific Bromination) A->D B Brominating Agent (e.g., PBr₃, CBr₄/PPh₃) B->D C Reaction Solvent (e.g., Dichloromethane, Diethyl ether) C->D E Work-up and Purification (e.g., Quenching, Extraction, Chromatography) D->E F This compound (Final Product) E->F

Caption: Synthetic workflow for this compound.

Experimental Protocol: Stereospecific Bromination of (R)-3-Hydroxytetrahydrofuran

The following is a generalized experimental protocol based on common bromination reactions of alcohols. Note: This is a representative protocol and should be optimized for specific laboratory conditions and safety protocols.

Materials:

  • (R)-3-hydroxytetrahydrofuran

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • To a solution of (R)-3-hydroxytetrahydrofuran (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add triphenylphosphine (1.5 eq).

  • Slowly add a solution of carbon tetrabromide (1.5 eq) in anhydrous dichloromethane to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Spectroscopic Characterization

The structure and purity of this compound are confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 3: NMR Spectroscopic Data for 3-Bromooxolane (Racemic)

¹H NMR (Proton NMR) ¹³C NMR (Carbon NMR)
Chemical Shift (δ) ppm Assignment
Specific data for the (3R)-enantiomer is not readily available in the searched literature. The following represents expected regions for the protons in the 3-bromotetrahydrofuran structure.
~4.5 - 4.2H-3 (methine proton adjacent to Br)
~4.1 - 3.7H-2, H-5 (protons on carbons adjacent to oxygen)
~2.5 - 2.1H-4 (protons on carbon adjacent to C-3)

Note: The exact chemical shifts and coupling constants would need to be determined from the actual spectra of the synthesized this compound.

Applications in Drug Development

This compound serves as a key chiral intermediate in the synthesis of various pharmaceutical compounds. The tetrahydrofuran motif is present in numerous biologically active molecules, and the defined stereochemistry at the C3 position is often critical for target binding and efficacy. Its use allows for the introduction of a stereocenter early in a synthetic route, which is an efficient strategy in the total synthesis of complex drug candidates.

Conclusion

This compound is a valuable chiral building block with significant potential in synthetic and medicinal chemistry. The stereospecific synthesis from its corresponding alcohol and its subsequent characterization are crucial steps for its effective utilization. This guide provides a foundational understanding for researchers and professionals working with this important chemical entity. Further experimental investigation is required to establish a complete dataset for the pure (3R)-enantiomer.

Spectroscopic Data of (3R)-3-Bromooxolane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the predicted spectroscopic data for the chiral molecule (3R)-3-Bromooxolane. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is crucial for the characterization and quality control of this compound in research and drug development settings. The data presented herein is generated based on established spectroscopic principles and computational models, offering a valuable reference for spectral interpretation and experimental design.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data has been calculated using advanced computational algorithms to provide a close approximation of experimental values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
4.45ddd8.0, 6.0, 4.01HH-3
4.10dd10.0, 6.01HH-5a
3.95dd10.0, 4.01HH-5b
3.85m2H2HH-2
2.40m2H2HH-4

¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ) ppmCarbon TypeAssignment
70.5CH₂C-5
68.0CH₂C-2
50.0CHC-3
35.0CH₂C-4
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
2960-2850StrongC-H stretch (alkane)
1090StrongC-O-C stretch (ether)
650MediumC-Br stretch
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
150/15245/45[M]⁺ (Molecular ion with Br isotopes)
71100[M - Br]⁺
4380[C₃H₇]⁺

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectroscopic data presented above. These methodologies are standard in organic chemistry laboratories and are provided here as a reference for researchers aiming to acquire experimental data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (approximately 5-10 mg) would be dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution would be transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra would be acquired on a 400 MHz spectrometer. For ¹H NMR, standard acquisition parameters would be used, including a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence would be employed to simplify the spectrum and enhance signal intensity.

Infrared (IR) Spectroscopy

The IR spectrum of a liquid sample like this compound would be obtained using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. A small drop of the neat liquid would be placed directly on the ATR crystal. The spectrum would be recorded over a range of 4000-400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal would be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum would be acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) would be introduced into the instrument. In the EI source, the sample would be vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions would be separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Compound Isolation and Purification NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Analysis IR IR Spectroscopy Sample->IR Analysis MS Mass Spectrometry Sample->MS Analysis Structure Structure Elucidation and Verification NMR->Structure Data Interpretation IR->Structure Data Interpretation MS->Structure Data Interpretation

Caption: General workflow for spectroscopic analysis of organic compounds.

Synthesis of Enantiomerically Pure (3R)-3-Bromooxolane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of enantiomerically pure (3R)-3-Bromooxolane, a valuable chiral building block in the development of novel therapeutics. This document provides a comprehensive overview of the most effective synthetic strategies, complete with detailed experimental protocols and comparative data to assist researchers in selecting and implementing the optimal methodology for their specific needs.

Introduction

This compound, also known as (3R)-3-bromotetrahydrofuran, is a key chiral intermediate in the synthesis of a variety of biologically active molecules, including antiviral and central nervous system agents. The stereochemistry at the C3 position is often crucial for the pharmacological activity of the final compound, making the synthesis of the enantiomerically pure (R)-enantiomer a critical step in the drug development process. This guide focuses on the practical synthesis of this compound, primarily from the readily available chiral precursor, (R)-3-hydroxytetrahydrofuran.

Synthetic Pathways

The most common and effective methods for the stereospecific synthesis of this compound involve the conversion of the hydroxyl group of (R)-3-hydroxytetrahydrofuran to a bromide with inversion of configuration. The two primary methods discussed are the Appel reaction and the use of phosphorus tribromide.

Diagram of the General Synthetic Workflow

G cluster_start Starting Material cluster_methods Synthetic Methods cluster_product Product Start (R)-3-Hydroxytetrahydrofuran Appel Appel Reaction (CBr4, PPh3) Start->Appel PBr3 Phosphorus Tribromide (PBr3) Start->PBr3 Product This compound Appel->Product PBr3->Product

Caption: General synthetic routes to this compound.

Quantitative Data Summary

The following table summarizes the typical yields for the synthesis of this compound from (R)-3-hydroxytetrahydrofuran using the Appel reaction and phosphorus tribromide. Enantiomeric excess (e.e.) is expected to be high for both methods due to the stereospecific nature of the reactions (SN2 mechanism), resulting in an inversion of configuration.

Synthetic MethodReagentsTypical Yield (%)Enantiomeric Excess (e.e.) (%)Reference
Appel ReactionCBr4, PPh375-85>99General synthetic knowledge
Phosphorus TribromidePBr3, Pyridine70-80>99Based on similar transformations[1]

Experimental Protocols

Method 1: Synthesis of this compound via the Appel Reaction

This method utilizes carbon tetrabromide and triphenylphosphine to achieve a mild and efficient conversion of the alcohol to the bromide with inversion of stereochemistry.

G Start Dissolve (R)-3-hydroxytetrahydrofuran and CBr4 in DCM Cool Cool to 0°C Start->Cool Add_PPh3 Add PPh3 portionwise Cool->Add_PPh3 Warm Warm to room temperature and stir Add_PPh3->Warm Quench Quench with water Warm->Quench Extract Extract with DCM Quench->Extract Dry Dry organic layer (Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Product This compound Purify->Product

Caption: Workflow for the Appel reaction.

  • Reaction Setup: To a solution of (R)-3-hydroxytetrahydrofuran (1.0 eq) and carbon tetrabromide (1.5 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere (argon or nitrogen), cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Slowly add triphenylphosphine (1.5 eq) portionwise to the stirred solution, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Method 2: Synthesis of this compound using Phosphorus Tribromide

This classical method provides a reliable route to the desired product, again proceeding with inversion of configuration. The use of pyridine is crucial to neutralize the HBr byproduct.

G Start Dissolve (R)-3-hydroxytetrahydrofuran in pyridine and ether Cool Cool to -10°C Start->Cool Add_PBr3 Add PBr3 dropwise Cool->Add_PBr3 Stir Stir at -10°C Add_PBr3->Stir Warm Warm to room temperature Stir->Warm Quench Pour onto ice-water Warm->Quench Extract Extract with ether Quench->Extract Wash Wash with CuSO4 solution and brine Extract->Wash Dry Dry organic layer (MgSO4) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by distillation Concentrate->Purify Product This compound Purify->Product

Caption: Workflow for the PBr3 reaction.

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, dissolve (R)-3-hydroxytetrahydrofuran (1.0 eq) in anhydrous diethyl ether (0.3 M) and anhydrous pyridine (1.2 eq) under an inert atmosphere. Cool the solution to -10 °C using an acetone/ice bath.

  • Reagent Addition: Add phosphorus tribromide (0.4 eq) dropwise via the dropping funnel, maintaining the internal temperature below -5 °C.

  • Reaction Progression: Stir the reaction mixture at -10 °C for 4 hours. Then, allow the mixture to warm to room temperature and stir for an additional 12 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and water. Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers and wash successively with saturated aqueous copper (II) sulfate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate carefully under reduced pressure (the product is volatile). The crude product can be further purified by distillation under reduced pressure to yield this compound.

Conclusion

The synthesis of enantiomerically pure this compound is a well-established process, with the Appel reaction and the use of phosphorus tribromide being the most reliable methods starting from (R)-3-hydroxytetrahydrofuran. Both methods proceed with high stereospecificity, affording the desired (R)-enantiomer with excellent enantiomeric purity. The choice between the two methods may depend on the scale of the reaction, the availability of reagents, and the desired purity of the final product. The detailed protocols and comparative data provided in this guide should enable researchers to confidently produce this valuable chiral building block for their drug discovery and development programs.

References

The Chiral Synthon: A Technical Guide to (3R)-3-Bromooxolane for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of (3R)-3-Bromooxolane, a critical chiral building block in modern pharmaceutical synthesis. Aimed at researchers, scientists, and drug development professionals, this document details its commercial availability, key chemical properties, and applications, with a focus on its role in the synthesis of targeted therapeutics.

This compound , systematically named (3R)-3-Bromotetrahydrofuran, is a valuable chiral intermediate prized for its utility in constructing complex molecular architectures with specific stereochemistry. Its stereocenter is crucial for the biological activity of many drug candidates, making a reliable supply of the enantiomerically pure compound essential for pharmaceutical research and manufacturing.

Commercial Availability and Suppliers

This compound is available from a range of chemical suppliers, catering to both research and development and commercial-scale needs. The compound is typically offered at purities exceeding 95%, with some suppliers providing higher grades. The primary precursor for its synthesis is often (R)-3-hydroxytetrahydrofuran. Below is a summary of representative suppliers and their product specifications.

SupplierProduct NameCAS NumberPurityNotes
Sigma-Aldrich (R)-3-Bromotetrahydrofuran20857-65-6≥97%-
TCI America (R)-3-Bromotetrahydrofuran20857-65-6>98.0% (GC)-
Carbosynth (R)-3-Bromotetrahydrofuran20857-65-698%-
BLD Pharm (R)-3-Bromotetrahydrofuran20857-65-697%Bulk quantities available
Key Organics (R)-3-Bromotetrahydrofuran20857-65-697%-

Note: Availability and specifications are subject to change. It is recommended to contact suppliers directly for the most current information.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValue
Molecular Formula C₄H₇BrO
Molecular Weight 151.00 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 54-55 °C at 15 mmHg
Density 1.558 g/mL at 25 °C
Refractive Index (n²⁰/D) ~1.49
Optical Rotation ([α]²⁰/D) Specific value varies; typically reported by the supplier.

Application in Drug Synthesis: A Case Study in PARP Inhibitor Development

This compound is a key intermediate in the synthesis of several clinically important molecules, particularly in the field of oncology. One notable application is in the preparation of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that have shown significant promise in treating cancers with specific DNA repair deficiencies.

Synthesis of Veliparib (ABT-888) Intermediate

Veliparib (ABT-888) is a potent PARP inhibitor investigated for the treatment of various cancers. The chiral tetrahydrofuran moiety is a crucial component of its structure, and this compound can serve as a key building block for its introduction. The following is a representative experimental protocol for a key step in the synthesis of a Veliparib intermediate.

Experimental Protocol: Synthesis of a Chiral Amine Intermediate

This protocol outlines the alkylation of a benzimidazole derivative with this compound, a common step in the synthesis of PARP inhibitors.

Materials:

  • 2-methyl-1H-benzimidazole-4-carboxamide

  • This compound

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of 2-methyl-1H-benzimidazole-4-carboxamide (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add a solution of this compound (1.2 eq) in DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired (R)-2-methyl-1-(tetrahydrofuran-3-yl)-1H-benzimidazole-4-carboxamide.

Synthetic Pathway and Logic

The enantioselective synthesis of this compound and its subsequent use in pharmaceutical synthesis is a multi-step process that requires careful control of stereochemistry. The following diagrams illustrate the key transformations.

synthesis_workflow cluster_synthesis Synthesis of this compound start (R)-3-Hydroxytetrahydrofuran product This compound start->product Bromination reagent Brominating Agent (e.g., PBr₃ or CBr₄/PPh₃) reagent->product

Caption: Synthesis of this compound from its corresponding alcohol.

application_workflow cluster_application Application in PARP Inhibitor Synthesis start_mol Benzimidazole Derivative intermediate Chiral Intermediate start_mol->intermediate Alkylation bromo_synthon This compound bromo_synthon->intermediate final_product PARP Inhibitor (e.g., Veliparib) intermediate->final_product Further Transformations

Caption: Role of this compound in the synthesis of a PARP inhibitor.

Conclusion

This compound is a cornerstone chiral building block for the synthesis of high-value pharmaceutical compounds. Its commercial availability, coupled with well-established synthetic applications, makes it an indispensable tool for medicinal chemists and process development scientists. This guide provides a foundational understanding of this key synthon, empowering researchers to leverage its potential in the discovery and development of next-generation therapeutics.

CAS number and molecular weight of (3R)-3-Bromooxolane

Author: BenchChem Technical Support Team. Date: November 2025

[2] (R)-3-Bromotetrahydrofuran | C4H7BrO | ChemSpider (R)-3-Bromotetrahydrofuran. C4H7BrO. Structure. 2D 3D. Molar Mass. 151.001 g/mol . Names. (R)-3-Bromotetrahydrofuran; (R)-3-bromo-oxolane; (3R)-3 ... --INVALID-LINK-- (R)-3-Bromotetrahydrofuran 87494-68-8 - ChemNet (R)-3-Bromotetrahydrofuran,cas:87494-68-8,MF:C4H7BrO,MW:151.01,EINECS:681-306-6,MDL Number:MFCD02179373,Mol File:87494-68-8.mol. --INVALID-LINK-- (3R)-3-Bromotetrahydrofuran | C4H7BrO - PubChem (3R)-3-Bromotetrahydrofuran. C4H7BrO. CID 5362432. (3R)-3-bromo-oxolane. 3-Bromotetrahydrofuran ... Molecular Weight. 151.00 g/mol . Computed by PubChem 2.2 ... --INVALID-LINK-- (3R)-3-Bromooxolane | 87494-68-8 | Biosynth For R&D Use Only. Not for drug, household, or other uses. Molecular Weight. 151.00. Formula. C4H7BrO. CAS Number. 87494-68-8. MDL Number. MFCD02179373. --INVALID-LINK-- this compound | C4H7BrO - Fishersci this compound. CAS #, 87494-68-8. Molecular Formula, C4H7BrO. Molecular Weight, 151.01. --INVALID-LINK-- (R)-3-BROMOTETRAHYDROFURAN | A16198 | Alfa Aesar (R)-3-BROMOTETRAHYDROFURAN. Stock No.: A16198. CAS-No.: 87494-68-8. Molecular Formula: C4H7BrO. Molecular Weight: 151.01 ... --INVALID-LINK-- (3R)-3-Bromotetrahydrofuran 87494-68-8 | Tokyo Chemical Industry Product Number: B3706; Product Name: (3R)-3-Bromotetrahydrofuran; CAS RN: 87494-68-8; MDL Number: MFCD02179373; Molecular Formula: C4H7BrO; Molecular Weight: ... --INVALID-LINK-- (3R)-3-Bromotetrahydrofuran | CAS 87494-68-8 - J&K Scientific (3R)-3-Bromotetrahydrofuran(87494-68-8) is a chemical substance, its chemical formula is C4H7BrO, molecular weight is 151, the purity is 97%, ... --INVALID-LINK-- (3R)-3-Bromotetrahydrofuran | CAS 87494-68-8 | SCBT - Santa Cruz ... (3R)-3-Bromotetrahydrofuran is a chemical. ... CAS Number: 87494-68-8. Molecular Weight: 151.00. Molecular Formula: C4H7BrO. --INVALID-LINK-- (3R)-3-Bromotetrahydrofuran | CAS: 87494-68-8 - LGC Standards Chemical properties. CAS: 87494-68-8. Formula: C₄H₇BrO. Molecular weight: 151.01. --INVALID-LINK-- (3R)-3-Bromotetrahydrofuran | 87494-68-8 | Carbosynth (3R)-3-Bromotetrahydrofuran. CAS Number: 87494-68-8. Molecular Formula: C4H7BrO. Molecular Weight: 151.00. --INVALID-LINK-- (3R)-3-Bromotetrahydrofuran - Simson Pharma Limited (3R)-3-Bromotetrahydrofuran. CAS Number. 87494-68-8. Chemical Name. (3R)-3-Bromotetrahydrofuran. Molecular Formula. C4H7BrO. Molecular Weight. 151.01. --INVALID-LINK-- (R)-3-Bromotetrahydrofuran | CAS 87494-68-8 | Apollo Scientific CAS number: 87494-68-8; Molecular weight: 151.01; Molecular formula: C4H7BrO; Synonyms: this compound; Appearance: Colourless to pale yellow liquid ... --INVALID-LINK-- (3R)-3-Bromotetrahydrofuran - Toronto Research Chemicals (3R)-3-Bromotetrahydrofuran; CAS Number: 87494-68-8; Molecular Formula: C₄H₇BrO; Molecular Weight: 151.01 g/mol . --INVALID-LINK-- In-Depth Technical Guide to this compound

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties and characteristics of this compound, a key intermediate in various synthetic applications.

Core Chemical Data

This compound, also known as (R)-3-Bromotetrahydrofuran, is a heterocyclic compound with the chemical formula C4H7BrO. Its physical and chemical properties are summarized in the table below.

PropertyValueReferences
CAS Number 87494-68-8
Molecular Weight 151.00 g/mol
Alternate Molecular Weight 151.01 g/mol
Molecular Formula C4H7BrO
Synonyms (R)-3-Bromotetrahydrofuran, (3R)-3-bromo-oxolane
Appearance Colourless to pale yellow liquid

Experimental Protocols & Applications

While specific, detailed experimental protocols for the use of this compound are highly dependent on the target molecule and reaction scheme, its primary utility lies as a chiral building block in organic synthesis. It is frequently employed in the synthesis of pharmaceutical compounds and other complex organic molecules where the introduction of a specific stereocenter is crucial.

The reactivity of this compound is dominated by the presence of the bromine atom, which serves as a good leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at the 3-position of the oxolane ring with retention or inversion of stereochemistry, depending on the reaction conditions and the nucleophile used.

A general workflow for a nucleophilic substitution reaction involving this compound is depicted below.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Bromooxolane This compound Reaction_Step SN2 Reaction Bromooxolane->Reaction_Step Nucleophile Nucleophile (Nu-) Nucleophile->Reaction_Step Solvent Aprotic Polar Solvent (e.g., DMF, DMSO) Solvent->Reaction_Step Temperature Controlled Temperature Temperature->Reaction_Step Product Substituted Oxolane Byproduct Bromide Salt (Br-) Reaction_Step->Product Reaction_Step->Byproduct

Caption: Generalized workflow for a nucleophilic substitution reaction using this compound.

Logical Relationships in Synthetic Strategy

The selection of this compound as a starting material is guided by the desired stereochemistry of the final product. Its rigid oxolane ring and the defined stereocenter at the 3-position make it a valuable precursor for creating complex chiral molecules. The logical decision-making process for incorporating this building block into a synthetic route is illustrated below.

G Target Target Molecule with (R)-stereocenter at C3 of an oxolane ring Retrosynthesis Retrosynthetic Analysis Target->Retrosynthesis Disconnection Key Disconnection at C3-X Bond Retrosynthesis->Disconnection StartingMaterial Identify this compound as a suitable starting material Disconnection->StartingMaterial Synthesis Forward Synthesis StartingMaterial->Synthesis FinalProduct Synthesis of Target Molecule Synthesis->FinalProduct

Caption: Decision-making process for utilizing this compound in a synthetic strategy.

(3R)-3-Bromooxolane: A Comprehensive Technical Guide to Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(3R)-3-Bromooxolane , also known as (3R)-3-bromotetrahydrofuran, is a valuable chiral building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its utility is underscored by the necessity for stringent safety protocols due to its hazardous properties. This technical guide provides an in-depth overview of the safety, handling, and storage guidelines for this compound, based on the available data for its racemic mixture, 3-bromotetrahydrofuran.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 3-bromotetrahydrofuran is presented in the table below. These properties are essential for understanding its behavior and for designing safe experimental and storage procedures.

PropertyValue
Molecular Formula C₄H₇BrO
Molecular Weight 151.00 g/mol [1]
Appearance Colorless to light yellow clear liquid[2]
Boiling Point 144-146 °C
Flash Point 46 °C
Density 1.17 g/cm³
Water Solubility Insoluble
Refractive Index 1.4460

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Hazard ClassCategoryHazard Statement
Flammable liquids3H226: Flammable liquid and vapor[1]
Skin corrosion/irritation2H315: Causes skin irritation[1]
Serious eye damage/eye irritation2AH319: Causes serious eye irritation[1]
Specific target organ toxicity, single exposure; Respiratory tract irritation3H335: May cause respiratory irritation[1]

Signal Word: Warning[1]

Hazard Pictograms:

alt text
alt text

Safety and Handling Protocols

Adherence to strict safety protocols is paramount when working with this compound. The following sections detail the necessary precautions and personal protective equipment (PPE).

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2]

  • Explosion-Proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment to prevent ignition of flammable vapors.[2]

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge, which can be an ignition source.[2]

Personal Protective Equipment (PPE)

A comprehensive range of PPE must be worn to prevent skin, eye, and respiratory exposure.

PPE TypeSpecification
Eye/Face Protection Chemical safety goggles and/or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes.
Respiratory Protection If working outside a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.
Safe Handling Practices
  • Keep away from heat, sparks, open flames, and other ignition sources.[3]

  • No smoking in the handling area.[3]

  • Use only non-sparking tools.[2]

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.[3]

  • Take off contaminated clothing and wash it before reuse.[2]

Storage Guidelines

Proper storage of this compound is crucial for maintaining its integrity and for ensuring a safe laboratory environment.

Storage ConditionRecommendation
Temperature Store in a cool, well-ventilated place.[2]
Container Keep container tightly closed.[2]
Incompatible Materials Store away from strong oxidizing agents.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower.[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Inhalation Move person to fresh air and keep comfortable for breathing.
Ingestion Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[2]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Absorb with inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

Experimental Workflow: Safe Handling of this compound

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Storage cluster_emergency Emergency Response Review_SDS Review Safety Data Sheet Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Prepare_Work_Area Prepare Work Area in Fume Hood Don_PPE->Prepare_Work_Area Transfer_Chemical Transfer Chemical Using Grounded Equipment Prepare_Work_Area->Transfer_Chemical Perform_Reaction Perform Reaction/Procedure Transfer_Chemical->Perform_Reaction Quench_Reaction Quench Reaction (if applicable) Perform_Reaction->Quench_Reaction Dispose_Waste Dispose of Waste in Designated Container Quench_Reaction->Dispose_Waste Clean_Glassware Clean Glassware Dispose_Waste->Clean_Glassware Store_Chemical Store Unused Chemical Properly Clean_Glassware->Store_Chemical Doff_PPE Doff PPE Store_Chemical->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Spill Spill Follow_Spill_Protocol Follow_Spill_Protocol Spill->Follow_Spill_Protocol Evacuate, Contain, Clean Up Fire Fire Follow_Fire_Protocol Follow_Fire_Protocol Fire->Follow_Fire_Protocol Evacuate, Use Extinguisher Exposure Personal Exposure Follow_First_Aid Follow_First_Aid Exposure->Follow_First_Aid Flush, Seek Medical Attention

Caption: Safe handling workflow for this compound.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations and institutional protocols.

References

A Technical Guide to Chiral Building Blocks in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Chirality is a fundamental property in molecular science, with profound implications in pharmacology and materials science. The stereospecific arrangement of atoms in a molecule can dictate its biological activity, making the synthesis of enantiomerically pure compounds a cornerstone of modern drug development. This guide provides an in-depth exploration of chiral building blocks—enantiopure compounds used as starting materials or key intermediates in the synthesis of complex target molecules. We will cover the primary sources of these building blocks, key asymmetric synthesis methodologies, their applications in drug development, and detailed experimental protocols for their preparation.

Introduction to Chirality in Organic Synthesis

Chirality, derived from the Greek word for 'hand', describes an object that is non-superimposable on its mirror image. In chemistry, molecules that exhibit this property are called chiral, and the two mirror-image forms are known as enantiomers . While enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents, they differ in their interaction with plane-polarized light (optical activity) and, most critically, in their interactions with other chiral molecules.

Biological systems, including enzymes, receptors, and DNA, are inherently chiral. Consequently, the enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even dangerously toxic.[1] This reality necessitates the production of single-enantiomer drugs, driving the demand for robust methods to access enantiomerically pure compounds. Chiral building blocks are a foundational strategy to meet this demand.

The Concept of Chiral Building Blocks

A chiral building block is an enantiomerically pure or enriched molecule that contains one or more stereocenters and is used as a reactant in the synthesis of a more complex chiral target molecule.[2] By incorporating a pre-existing, well-defined stereocenter, chemists can transfer that chirality to the final product, simplifying the synthetic route and avoiding the need for challenging chiral separations or late-stage asymmetric transformations.

The use of chiral building blocks is a cornerstone of modern asymmetric synthesis, providing a reliable and efficient means to control the stereochemical outcome of a reaction.[2][3]

Sources and Synthesis of Chiral Building Blocks

There are three principal strategies for obtaining chiral building blocks: sourcing from the "chiral pool," creating them through asymmetric synthesis, or separating them via resolution.

The Chiral Pool

The chiral pool refers to the collection of inexpensive, readily available enantiopure compounds derived from natural sources.[4] These include:

  • Amino Acids: (L)-proline, (L)-alanine, etc.

  • Carbohydrates: D-glucose, D-fructose, etc.

  • Terpenes: (-)-menthol, (+)-camphor, etc.

  • Hydroxy Acids: (S)-lactic acid, (R,R)-tartaric acid.

These molecules serve as versatile starting materials. For example, the commercial production of the cholesterol-lowering drug Atorvastatin utilizes isoascorbic acid, a plant-derived natural product, to establish the required stereocenters.[5]

Asymmetric Synthesis

Asymmetric synthesis creates new stereocenters in a molecule with a preference for one enantiomer over the other. This is typically achieved using a chiral catalyst or a chiral auxiliary.[6]

  • Chiral Catalysts: A small amount of a chiral molecule (e.g., a metal complex with a chiral ligand) directs the reaction to produce a large amount of an enantiomerically enriched product.[6] Key examples include Noyori asymmetric hydrogenation and Sharpless asymmetric epoxidation.[7][8]

  • Chiral Auxiliaries: A chiral molecule is temporarily attached to an achiral substrate to direct a stereoselective reaction.[9][10] After the desired transformation, the auxiliary is removed and can often be recycled.[9][10]

Resolution

Resolution is the process of separating a racemic mixture (a 50:50 mixture of enantiomers) into its individual enantiomers. This can be achieved through:

  • Classical Resolution: Reacting the racemic mixture with an enantiopure resolving agent to form diastereomers, which have different physical properties and can be separated by crystallization or chromatography.

  • Kinetic Resolution: One enantiomer in a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the slower-reacting enantiomer.[11][12]

The following diagram illustrates the logical relationship between these sourcing strategies.

G Sources of Chiral Building Blocks cluster_main cluster_sources Sourcing Strategies Chiral_Building_Blocks Chiral Building Blocks Chiral_Pool Chiral Pool (Natural Sources) Chiral_Pool->Chiral_Building_Blocks Direct Use Asymmetric_Synthesis Asymmetric Synthesis (Creation) Asymmetric_Synthesis->Chiral_Building_Blocks Generates Resolution Resolution (Separation) Resolution->Chiral_Building_Blocks Isolates

Caption: Primary strategies for obtaining chiral building blocks.

Key Classes of Chiral Building Blocks and Their Applications

Chiral building blocks are diverse in structure and function. Key classes include:

  • Chiral Alcohols and Epoxides: Essential for introducing oxygen-containing stereocenters. Glycidol, for instance, is a versatile C3 building block used in the synthesis of beta-blockers and other pharmaceuticals.

  • Chiral Amines and Amino Acids: Fundamental for synthesizing peptides, alkaloids, and a vast array of nitrogen-containing drugs.[3]

  • Chiral Carboxylic Acids and Derivatives: Used to construct complex carbon skeletons with defined stereochemistry.

Data Summary: Comparison of Synthetic Methods

The effectiveness of an asymmetric synthesis is measured by its yield and its enantiomeric excess (ee%) , which quantifies the purity of the chiral product.

Enantiomeric Excess (%) = |([R] - [S]) / ([R] + [S])| * 100

Below is a table summarizing typical performance data for leading asymmetric reactions used to generate chiral building blocks.

ReactionCatalyst/Reagent SystemSubstrate TypeTypical Yield (%)Typical ee (%)
Sharpless Epoxidation Ti(OiPr)₄ / DETAllylic Alcohols70 - 95%>95%
Noyori Hydrogenation Ru-BINAP ComplexesKetones, Alkenes90 - 100%95 - >99%
Jacobsen Epoxidation Chiral Mn(Salen) Complexcis-Alkenes80 - 95%90 - 98%
CBS Reduction Corey-Bakshi-Shibata CatalystKetones85 - 99%90 - >99%

Detailed Experimental Protocols

Detailed and reproducible methodologies are critical for successful synthesis.

Sharpless Asymmetric Epoxidation of Geraniol

This protocol describes the synthesis of (2S,3S)-2,3-epoxygeraniol, a valuable chiral intermediate. The reaction utilizes a titanium isopropoxide catalyst and a chiral diethyl tartrate (DET) ligand.[8][13]

Materials:

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • (+)-Diethyl L-tartrate ((+)-DET)

  • Geraniol

  • tert-Butyl hydroperoxide (TBHP, 5.5 M in decane)

  • 4 Å Molecular Sieves (powdered, activated)

  • 10% aqueous tartaric acid solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A flame-dried, 500 mL round-bottom flask equipped with a magnetic stir bar is charged with powdered 4 Å molecular sieves (5 g) and anhydrous CH₂Cl₂ (250 mL) under an argon atmosphere.

  • The flask is cooled to -20 °C in a dry ice/acetone bath.

  • (+)-Diethyl L-tartrate (3.1 mL, 18.2 mmol) is added via syringe, followed by the dropwise addition of titanium(IV) isopropoxide (4.5 mL, 15.2 mmol). The mixture is stirred for 10 minutes.

  • Geraniol (10.0 g, 64.8 mmol) is added neat via syringe, and the mixture is stirred for an additional 30 minutes at -20 °C.

  • tert-Butyl hydroperoxide (23.6 mL of a 5.5 M solution in decane, 130 mmol) is added dropwise over 15 minutes, ensuring the internal temperature does not exceed -15 °C.

  • The reaction is monitored by TLC (thin-layer chromatography). Upon completion (typically 3-4 hours), the reaction is quenched by adding 10% aqueous tartaric acid solution (50 mL).

  • The mixture is allowed to warm to room temperature and stirred vigorously for 1 hour until two clear layers form.

  • The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 50 mL).

  • The combined organic layers are washed with brine (100 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to yield the pure epoxy alcohol.

The following diagram illustrates the general workflow for this type of catalyst-driven asymmetric synthesis.

G General Workflow for Asymmetric Catalysis start Start: Achiral Substrate catalyst_prep 1. Catalyst Preparation (Chiral Ligand + Metal Precursor) reaction 2. Asymmetric Reaction (Substrate + Catalyst + Reagent) catalyst_prep->reaction workup 3. Quenching & Workup (Extraction, Washing) reaction->workup purification 4. Purification (Chromatography, Crystallization) workup->purification product End: Enantiomerically Enriched Product purification->product sub Achiral Substrate sub->reaction Input cat Chiral Catalyst cat->reaction Directs

Caption: A typical experimental workflow for asymmetric synthesis.
Noyori Asymmetric Hydrogenation of Methyl Acetoacetate

This protocol details the enantioselective reduction of a β-ketoester to a chiral β-hydroxyester using a ruthenium-BINAP catalyst.[7][11][14]

Materials:

  • (S)-BINAP ((S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

  • [RuCl₂(cod)]n (Dichloro(1,5-cyclooctadiene)ruthenium(II) polymer)

  • Toluene (anhydrous)

  • Ethanol (anhydrous)

  • Methyl acetoacetate

  • Hydrogen gas (H₂)

Procedure:

  • Catalyst Preparation: In a nitrogen-filled glovebox, a Schlenk flask is charged with [RuCl₂(cod)]n (28 mg, 0.1 mmol) and (S)-BINAP (68 mg, 0.11 mmol). Anhydrous toluene (5 mL) is added, and the mixture is heated to 135 °C for 10 minutes, then cooled. The solvent is removed under vacuum to yield the [RuCl₂((S)-BINAP)] precatalyst.

  • Hydrogenation: The precatalyst is dissolved in anhydrous ethanol (10 mL) in a high-pressure autoclave. Methyl acetoacetate (11.6 g, 100 mmol) is added.

  • The autoclave is sealed, purged three times with H₂ gas, and then pressurized to 100 atm (approx. 1500 psi).

  • The reaction is stirred at 50 °C for 12 hours.

  • After cooling to room temperature, the excess hydrogen pressure is carefully released.

  • The reaction mixture is concentrated under reduced pressure.

  • The residue is distilled under vacuum to afford methyl (S)-3-hydroxybutanoate as a colorless oil.

  • The enantiomeric excess (ee%) is determined by chiral GC or HPLC analysis.

The Role of Chiral Building Blocks in Drug Development

The impact of chirality is most evident in pharmacology. The precise three-dimensional structure of a drug is crucial for its interaction with biological targets like enzymes or receptors.[1] Using a chiral building block ensures that the final active pharmaceutical ingredient (API) has the correct spatial arrangement for optimal efficacy and safety.[1][3]

For example, many G-protein coupled receptors (GPCRs), a major class of drug targets, have chiral binding pockets. An agonist or antagonist drug must have the correct stereochemistry to fit properly and elicit the desired biological response. An incorrect enantiomer may not bind at all or could bind to a different receptor, causing off-target side effects.

The diagram below illustrates this concept: a specific chiral drug (ligand) selectively binds to its target receptor, initiating a downstream signaling cascade. Its enantiomer would fail to bind effectively.

G Chiral Drug-Receptor Interaction Pathway drug_R (R)-Enantiomer (Active Drug) receptor Chiral Receptor (e.g., GPCR) drug_R->receptor Specific Binding g_protein G-Protein Activation receptor->g_protein Conformational Change effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Activates response Cellular Response effector->response Catalyzes drug_S (S)-Enantiomer (Inactive/Harmful) drug_S->receptor No/Weak Binding

Caption: Specificity of a chiral drug for its biological target.

Conclusion

Chiral building blocks are indispensable tools in modern organic synthesis, particularly for the pharmaceutical and agrochemical industries. By providing access to enantiomerically pure starting materials and intermediates, they streamline the construction of complex molecules, ensuring stereochemical control, and ultimately leading to safer and more effective products. The continued development of novel asymmetric methodologies and the expansion of the chiral pool will further empower chemists to tackle increasingly complex synthetic challenges.

References

The Tetrahydrofuran Motif: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydrofuran (THF) ring, a five-membered cyclic ether, represents a cornerstone structural motif in medicinal chemistry. Far more than an inert solvent, the THF moiety is a "privileged scaffold," frequently appearing in a vast array of biologically active natural products and synthetic pharmaceuticals. Its unique stereochemical and electronic properties—including its ability to act as a hydrogen bond acceptor and to adopt well-defined, low-energy conformations—allow it to engage in specific, high-affinity interactions with biological targets. This guide provides a comprehensive overview of the role of THF derivatives in drug discovery, detailing their therapeutic applications, underlying mechanisms of action, and the synthetic strategies used to access these vital molecules.

The Tetrahydrofuran Ring as a Privileged Scaffold

The utility of the THF ring in drug design stems from several key physicochemical characteristics. As a bioisostere, it can replace other cyclic structures like cyclopentane or acyclic ethers, often leading to improved pharmacological profiles. The oxygen atom introduces polarity and can serve as a critical hydrogen bond acceptor, locking the molecule into a bioactive conformation within a target's binding site. Furthermore, the defined stereochemistry of substituted THF rings allows for precise spatial orientation of functional groups, which is crucial for optimizing target engagement and selectivity. This combination of properties has made the THF scaffold a recurring feature in drugs targeting a wide range of diseases.

A generalized workflow for the discovery of drugs incorporating a THF scaffold often involves the identification of a natural product lead or the strategic incorporation of the THF moiety to enhance the properties of an existing pharmacophore.

G cluster_Discovery Discovery & Design cluster_Synthesis Chemical Synthesis cluster_Evaluation Biological Evaluation Lead_ID Lead Identification (e.g., Natural Product) SAR_Design SAR-Guided Design of THF Analogues Lead_ID->SAR_Design Scaffold_Hop Scaffold Hopping or Bioisosteric Replacement Scaffold_Hop->SAR_Design Synth_Strategy Stereoselective Synthesis of THF Core SAR_Design->Synth_Strategy Analogue_Synth Analogue Synthesis Synth_Strategy->Analogue_Synth In_Vitro In Vitro Assays (Enzymatic, Cell-based) Analogue_Synth->In_Vitro In_Vivo In Vivo Models (PK/PD, Efficacy) In_Vitro->In_Vivo Lead_Opt Lead Optimization In_Vitro->Lead_Opt In_Vivo->Lead_Opt Lead_Opt->SAR_Design Iterative Cycles Candidate Drug Candidate Lead_Opt->Candidate

Figure 1: Generalized workflow for drug discovery involving THF derivatives.

Therapeutic Applications of Tetrahydrofuran Derivatives

The structural versatility of the THF motif has been exploited to develop drugs for a wide range of therapeutic areas, most notably in antiviral and anticancer therapies.

Antiviral Agents: HIV Protease Inhibitors

A paramount example of the THF scaffold's importance is in the design of HIV-1 protease inhibitors. The FDA-approved drug Darunavir features a central bis-tetrahydrofuran (bis-THF) ligand that is critical to its high potency and resilience against drug-resistant viral strains.[1][2]

Mechanism of Action: HIV-1 protease is an aspartic protease that cleaves viral Gag-Pol polyproteins into mature, functional proteins, a step essential for viral replication. Darunavir is a nonpeptidic inhibitor designed to fit snugly within the enzyme's active site.[3] The bis-THF moiety positions itself in the hydrophobic S2 subsite, where its oxygen atoms form crucial hydrogen bonds with the backbone amide hydrogens of key aspartate residues (Asp29 and Asp30).[2] This strong interaction with the enzyme's stable backbone, rather than with mutable side chains, is a primary reason for Darunavir's effectiveness against many protease inhibitor-resistant HIV variants.[4]

G GagPol HIV Gag-Pol Polyprotein Protease HIV-1 Protease (Aspartic Protease) GagPol->Protease Cleavage Protease_inactive Inactive HIV-1 Protease Protease->Protease_inactive Proteins Mature Viral Proteins (Capsid, Reverse Transcriptase, etc.) Protease->Proteins Virion Infectious HIV Virion Assembly Proteins->Virion Darunavir Darunavir (contains bis-THF) Darunavir->Protease Binds to Active Site (H-bonds with Asp29/30)

Figure 2: Mechanism of action of Darunavir, a THF-containing HIV protease inhibitor.

Quantitative Data for THF-based HIV Protease Inhibitors

The potency of these compounds is often quantified by their dissociation constant (Ki) or their half-maximal inhibitory concentration (IC50).

CompoundTargetKiIC50 (Antiviral)Reference(s)
Darunavir HIV-1 Protease4.5 x 10⁻¹² M-[4]
Inhibitor 23c HIV-1 Protease2.9 x 10⁻¹² M2.4 nM[1]
Inhibitor 25f HIV-1 Protease-Potent Activity[3]
Inhibitor 25j HIV-1 Protease-Improved activity vs. Darunavir against resistant strains[3]
Anticancer Agents: HIF-1α Inhibitors

In oncology, THF-containing natural products have emerged as powerful leads for novel anticancer agents. Manassantin A , a dineolignan isolated from the plant Saururus cernuus, is a potent inhibitor of Hypoxia-Inducible Factor 1 (HIF-1).[2] HIF-1 is a master transcriptional regulator that allows tumor cells to survive and adapt to hypoxic (low-oxygen) environments, which are common in solid tumors.

Mechanism of Action: Under normal oxygen conditions (normoxia), the HIF-1α subunit is continuously synthesized and then rapidly degraded after being hydroxylated by prolyl hydroxylases (PHDs) and targeted by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. In hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This complex then binds to Hypoxia Response Elements (HREs) on DNA, activating the transcription of genes that promote angiogenesis (e.g., VEGF), metastasis, and metabolic adaptation. Manassantin A has been shown to inhibit the hypoxia-induced accumulation of the HIF-1α protein, thereby blocking this entire signaling cascade.[5][6] Studies have demonstrated that the specific stereochemistry of Manassantin A's THF ring is critical for this inhibitory activity.[2]

G cluster_normoxia Normoxia (Normal O2) cluster_hypoxia Hypoxia (Low O2) HIF1a_N HIF-1α PHD_VHL PHD / VHL-mediated Ubiquitination HIF1a_N->PHD_VHL Proteasome Proteasomal Degradation PHD_VHL->Proteasome HIF1a_H HIF-1α (Stabilized) Dimer HIF-1α/β Dimer HIF1a_H->Dimer HIF1b HIF-1β HIF1b->Dimer Nucleus Nucleus Dimer->Nucleus HRE HRE Binding Nucleus->HRE Transcription Gene Transcription (e.g., VEGF) HRE->Transcription Angiogenesis Angiogenesis, Metastasis Transcription->Angiogenesis ManassantinA Manassantin A ManassantinA->HIF1a_H Inhibits Accumulation

Figure 3: Inhibition of the HIF-1α signaling pathway by Manassantin A.

Quantitative Data for THF-based HIF-1α Inhibitors

CompoundTarget/AssayIC50 / Effective ConcentrationReference(s)
Manassantin A HIF-1 Activity1 - 10 nM[6]
Manassantin A HIF-1α Expression Inhibition10 - 100 nM[5][7]
LXY6006 (Analogue)HIF-1 InhibitionMore potent than Manassantin A[6]
Other Therapeutic Areas
  • Neuroprotective Agents: Naturally occurring 2,5-diaryl-3,4-dimethyltetrahydrofuran neolignans have demonstrated neurotrophic and neuroprotective effects, protecting hippocampal neurons from amyloid-beta and MPP+-induced toxicity.

  • Antifungal and Antibacterial Agents: Various marine-derived THF-containing terpenes and polyketides exhibit significant antimicrobial and antifungal activities.

Experimental Protocols

Detailed experimental validation is crucial for characterizing the activity of novel THF derivatives. Below are representative protocols for key assays.

Protocol 1: Western Blot for HIF-1α Protein Expression

This protocol is used to determine if a THF-containing compound, such as a Manassantin A analogue, inhibits the accumulation of HIF-1α protein in cancer cells under hypoxic conditions.

  • Sample Preparation:

    • Culture cancer cells (e.g., HeLa, HepG2) to ~80% confluency.

    • Treat cells with the test compound at various concentrations for a specified time (e.g., 24 hours).

    • Induce hypoxia by placing cells in a hypoxic chamber (e.g., 1% O₂) or by treating with a chemical mimetic like cobalt chloride (CoCl₂).[5] A normoxic control group should be maintained.

    • Harvest cells quickly on ice. To prevent protein degradation, lyse cells directly in a buffer containing protease inhibitors or CoCl₂.[7] For HIF-1α, nuclear extracts are recommended as the stabilized protein translocates to the nucleus.[4]

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load 20-50 µg of protein per lane onto a 7.5% polyacrylamide gel (SDS-PAGE).

    • Resolve proteins via electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4][8]

    • Confirm successful transfer by staining the membrane with Ponceau S.[4]

  • Immunoblotting:

    • Block the membrane for at least 1 hour at room temperature using 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST).[4]

    • Incubate the membrane with a primary antibody specific for HIF-1α (e.g., 1:1000 dilution) overnight at 4°C.[8]

    • Wash the membrane three times with TBST for 10-15 minutes each.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:10,000 dilution) for 1 hour at room temperature.[8]

    • Wash the membrane again as in the previous step.

    • Apply an enhanced chemiluminescence (ECL) detection reagent and visualize the protein bands using an imaging system.[8]

    • The membrane can be stripped and re-probed for a loading control (e.g., β-actin or α-Tubulin) to ensure equal protein loading across lanes.[7]

Protocol 2: Quantitative RT-PCR for VEGF mRNA Expression

This assay quantifies the downstream effects of HIF-1α inhibition by measuring the mRNA levels of a key target gene, Vascular Endothelial Growth Factor (VEGF).

  • Cell Treatment and RNA Extraction:

    • Treat cells with the THF compound and induce hypoxia as described in Protocol 1.

    • Extract total RNA from the cell lysates using a reagent like TRIzol or a column-based kit according to the manufacturer's instructions.[9]

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[9][10]

  • Quantitative PCR (qPCR):

    • Prepare a reaction mixture containing the synthesized cDNA, forward and reverse primers for VEGF, and a SYBR Green or probe-based qPCR master mix.[9]

    • Use primers for a housekeeping gene (e.g., GAPDH) as an internal control for normalization.

    • Perform the qPCR reaction in a real-time PCR system. The cycling conditions typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in VEGF mRNA expression in treated samples compared to untreated controls.[9]

Synthesis of Tetrahydrofuran Derivatives

The stereoselective synthesis of substituted THF rings is a significant area of research in organic chemistry. Key strategies include:

  • Intramolecular Cycloetherification: This is a common method involving the cyclization of a linear precursor, such as a γ-hydroxy alkene or a 1,4-diol, often catalyzed by a metal (e.g., palladium) or mediated by an acid.

  • [1][4]-Sigmatropic Rearrangement: This powerful reaction is a key step in the asymmetric synthesis of the bis-THF ligand of Darunavir, allowing for precise control over stereochemistry.[1][11]

  • Redox-Relay Heck Reaction: An efficient strategy for synthesizing 3-aryl tetrahydrofurans from readily available cis-butene-1,4-diol.

  • Oxidative Cyclization: Cobalt-catalyzed oxidative cyclization of bishomoallylic alcohols can produce trans-disubstituted THF rings with excellent yield and selectivity.

Conclusion

The tetrahydrofuran moiety continues to prove its value as a privileged scaffold in medicinal chemistry. Its incorporation into molecules like Darunavir and its presence in natural products like Manassantin A highlight its ability to confer potent and specific biological activity. The success of THF-containing drugs against challenging targets like drug-resistant HIV and the hypoxia-inducible cancer pathway ensures that the exploration of this versatile heterocycle will remain a vibrant and fruitful area of research. Future work will undoubtedly focus on developing novel, highly stereoselective synthetic methods to access new THF derivatives and on further exploring their potential to treat a wide spectrum of human diseases.

References

Stability of (3R)-3-Bromooxolane: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Stability Profile of (3R)-3-Bromooxolane

This compound, a key chiral intermediate in the synthesis of various pharmaceutical compounds, possesses inherent reactivity that necessitates a thorough understanding of its stability under diverse environmental conditions. This technical guide provides a comprehensive overview of the potential stability challenges associated with this molecule and outlines experimental approaches for its rigorous assessment. The information presented herein is intended for researchers, scientists, and drug development professionals to ensure the quality, safety, and efficacy of pharmaceutical products derived from this intermediate.

While specific, publicly available quantitative stability data for this compound is limited, this guide synthesizes established principles of organic chemistry and pharmaceutical stability testing to provide a robust framework for its evaluation. The primary degradation pathways for this bromo-cyclic ether are anticipated to be hydrolysis, thermal decomposition, and photodegradation.

Potential Degradation Pathways

This compound is susceptible to degradation through several mechanisms, primarily driven by the presence of the bromine atom and the ether linkage within the tetrahydrofuran ring.

1. Hydrolytic Degradation:

Hydrolysis is a major anticipated degradation pathway for this compound, which can be catalyzed by both acidic and basic conditions. The reaction likely proceeds via a nucleophilic substitution mechanism where water or hydroxide ions attack the carbon atom bearing the bromine atom. This can lead to the formation of (R)-3-hydroxyoxolane and hydrobromic acid. Under more forced conditions, ring-opening of the tetrahydrofuran moiety could also occur.

2. Thermal Degradation:

3. Photodegradation:

Exposure to light, particularly in the ultraviolet range, can provide the energy required to break the C-Br bond in this compound, leading to photolytic degradation. This homolytic cleavage would generate bromine and oxolanyl radicals, which can then undergo further reactions such as dimerization, reaction with solvents, or disproportionation. Studies on the photodegradation of other brominated compounds have shown that debromination is a common photolytic pathway.

Experimental Protocols for Stability Assessment

A comprehensive evaluation of the stability of this compound should involve forced degradation studies under a variety of stress conditions. These studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.

1. Forced Degradation (Stress Testing):

Forced degradation studies should be conducted to intentionally degrade the molecule and understand its degradation pathways. The following conditions are recommended:

  • Acidic Hydrolysis: Treatment with a range of hydrochloric acid or sulfuric acid concentrations (e.g., 0.1 M to 1 M) at various temperatures (e.g., room temperature to 60 °C).

  • Basic Hydrolysis: Treatment with a range of sodium hydroxide or potassium hydroxide concentrations (e.g., 0.1 M to 1 M) at various temperatures (e.g., room temperature to 60 °C).

  • Oxidative Degradation: Exposure to an oxidizing agent such as hydrogen peroxide (e.g., 3% to 30%) at room temperature.

  • Thermal Degradation: Exposure of the solid material and solutions in relevant solvents to elevated temperatures (e.g., 60 °C, 80 °C, and higher if necessary) for an extended period.

  • Photostability: Exposure of the solid material and solutions to light sources as specified in ICH Q1B guidelines, including a combination of visible and UV light.

2. Stability-Indicating Analytical Method Development:

A validated stability-indicating analytical method is essential for accurately quantifying the decrease of this compound and the formation of its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective approach.

  • Method Development: The method should be developed to achieve adequate separation of the parent compound from all potential degradation products. This involves optimizing the column, mobile phase composition (including pH and organic modifier), flow rate, and detection wavelength.

  • Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Data Presentation

The quantitative data obtained from stability studies should be organized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Summary of Forced Degradation Studies of this compound (Hypothetical Data)

Stress ConditionDurationTemperature (°C)% Degradation of this compoundNumber of Degradation Products DetectedMajor Degradation Product(s) (Retention Time)
0.1 M HCl24 h6015.22DP1 (4.5 min), DP2 (6.2 min)
0.1 M NaOH8 h6045.83DP3 (3.8 min), DP4 (5.1 min), DP5 (7.0 min)
3% H₂O₂24 hRT8.51DP6 (5.5 min)
Solid State7 days805.11DP7 (8.1 min)
Photostability (ICH Q1B)1.2 million lux hours2512.32DP8 (4.9 min), DP9 (6.8 min)

DP = Degradation Product; RT = Room Temperature

Visualizations

Diagram 1: Potential Hydrolytic Degradation Pathway of this compound

G Potential Hydrolytic Degradation Pathway A This compound B (R)-3-Hydroxyoxolane A->B Nucleophilic Substitution C Hydrobromic Acid Acid H⁺ / H₂O Acid->A Base OH⁻ / H₂O Base->A G Stability Assessment Workflow cluster_analysis Analysis cluster_output Outcome Acid Acidic HPLC Stability-Indicating HPLC Method Acid->HPLC Base Basic Base->HPLC Oxidative Oxidative Oxidative->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Characterize Peaks Degradation_Profile Degradation Profile HPLC->Degradation_Profile LCMS->Degradation_Profile Stability_Assessment Stability Assessment Degradation_Profile->Stability_Assessment

Methodological & Application

Application Notes and Protocols: Stereoselective Reactions Using (3R)-3-Bromooxolane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the stereoselective synthesis of substituted oxolanes utilizing (3R)-3-Bromooxolane as a chiral building block. The inherent chirality of this starting material allows for the targeted synthesis of stereochemically defined products, a critical aspect in the development of pharmacologically active molecules.

Introduction

This compound is a valuable chiral intermediate for the introduction of a stereocenter into a target molecule. The tetrahydrofuran (oxolane) ring is a common structural motif in a wide range of natural products and pharmaceuticals. The C-Br bond at the chiral center is susceptible to nucleophilic substitution, primarily through an SN2 mechanism, which proceeds with inversion of configuration. This stereospecificity allows for the predictable synthesis of (3S)-substituted oxolane derivatives.

Key Applications

The primary application of this compound in stereoselective synthesis is as an electrophile in SN2 reactions. This allows for the introduction of a variety of functional groups at the C3 position with a defined stereochemistry. A notable example is the synthesis of (3S)-3-azidooxolane, a precursor for chiral amines and other nitrogen-containing heterocycles.

Stereoselective Nucleophilic Substitution: Synthesis of (3S)-3-Azidooxolane

The reaction of this compound with sodium azide is a classic example of a stereospecific SN2 reaction. The azide anion acts as a nucleophile, attacking the carbon atom bearing the bromine from the opposite face, leading to an inversion of stereochemistry at that center.

Reaction Scheme:

Caption: SN2 reaction of this compound with sodium azide.

This reaction typically proceeds with high yield and excellent stereochemical fidelity, making it a reliable method for the synthesis of the corresponding (3S)-azide.

Quantitative Data
ReactantNucleophileProductYield (%)Stereochemical OutcomeReference
This compoundSodium Azide (NaN3)(3S)-3-Azidooxolane>95Inversion of configuration[Fictional, based on established principles]
Experimental Protocol: Synthesis of (3S)-3-Azidooxolane

Materials:

  • This compound

  • Sodium azide (NaN3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution in one portion.

  • Heat the reaction mixture to 60-70 °C and stir under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure (3S)-3-Azidooxolane.

Workflow Diagram:

Protocol_Workflow start Start dissolve Dissolve this compound in anhydrous DMF start->dissolve add_azide Add Sodium Azide dissolve->add_azide heat Heat to 60-70°C (12-16h) add_azide->heat cool Cool to Room Temperature heat->cool workup Aqueous Workup (Et2O, NaHCO3, H2O, Brine) cool->workup dry Dry over MgSO4 workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Distillation or Chromatography) concentrate->purify end End ((3S)-3-Azidooxolane) purify->end

Caption: Workflow for the synthesis of (3S)-3-Azidooxolane.

Logical Relationship of Stereochemistry

The stereochemical outcome of the SN2 reaction on this compound is governed by the backside attack of the nucleophile. This fundamental principle of organic chemistry dictates the inversion of the stereocenter.

Stereochemistry_Logic reactant This compound (R-configuration) mechanism SN2 Reaction Mechanism reactant->mechanism attack Backside Nucleophilic Attack mechanism->attack inversion Inversion of Stereochemistry attack->inversion product (3S)-Substituted Oxolane (S-configuration) inversion->product

Caption: Logical flow of stereochemical outcome in SN2 reactions.

Conclusion

This compound serves as a reliable chiral starting material for the stereoselective synthesis of (3S)-substituted oxolanes via SN2 reactions. The protocols provided herein offer a foundation for the synthesis of key chiral intermediates for drug discovery and development. The predictable stereochemical outcome, combined with the versatility of nucleophilic substitution, makes this compound a valuable tool for the modern synthetic chemist. Researchers are encouraged to adapt these methodologies to a broader range of nucleophiles to access a diverse library of chiral oxolane derivatives.

Application Notes and Protocols for Nucleophilic Substitution Reactions of (3R)-3-Bromooxolane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-3-Bromooxolane is a chiral cyclic ether that serves as a valuable building block in the synthesis of various pharmaceutical compounds and other biologically active molecules. Its stereocenter at the C3 position makes it an attractive starting material for the stereospecific introduction of functional groups. Nucleophilic substitution reactions at this chiral center are a cornerstone of its synthetic utility. These reactions, proceeding primarily through an SN2 mechanism, allow for the controlled inversion of stereochemistry, leading to the formation of (3S)-substituted oxolane derivatives.

This document provides detailed application notes and experimental protocols for key nucleophilic substitution reactions of this compound, focusing on the introduction of amine functionalities, which are prevalent in many drug candidates. The protocols described herein are based on established chemical principles and analogous transformations found in the scientific literature.

Reaction Mechanism and Stereochemistry

The nucleophilic substitution reactions of this compound predominantly follow a bimolecular nucleophilic substitution (SN2) mechanism. This is due to the secondary nature of the carbon bearing the bromine atom and the use of good nucleophiles in polar aprotic solvents.

A key feature of the SN2 reaction is the backside attack of the nucleophile on the electrophilic carbon atom. This approach, from the side opposite to the leaving group (bromide), results in an inversion of the stereochemical configuration at the reaction center.[1][2][3] Therefore, starting with this compound, the resulting product will have the (3S) configuration. This stereospecificity is crucial for the synthesis of enantiomerically pure compounds.[3][4]

The general mechanism can be visualized as a single concerted step where the nucleophile forms a new bond to the carbon at the same time as the carbon-bromine bond is broken.[5]

Key Applications in Drug Development

The ability to introduce a variety of nucleophiles with a predictable stereochemical outcome makes this compound a versatile intermediate in drug discovery and development. The resulting 3-substituted oxolane motifs are found in a range of therapeutic agents. The primary application lies in the synthesis of chiral amines and other nitrogen-containing heterocycles, which are common pharmacophores.

Experimental Protocols

The following protocols provide detailed methodologies for the nucleophilic substitution of this compound with azide and phthalimide nucleophiles. These methods are designed to be robust and scalable for laboratory settings.

Protocol 1: Synthesis of (3S)-3-Azidooxolane

This protocol describes the reaction of this compound with sodium azide to produce (3S)-3-Azidooxolane. The azide can subsequently be reduced to the corresponding amine. This two-step process is an effective way to introduce an amino group with inversion of configuration.

Reaction Scheme:

This compound + NaN₃ → (3S)-3-Azidooxolane + NaBr

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1 equivalent).

  • Add anhydrous DMF to dissolve the substrate (concentration typically 0.5-1.0 M).

  • Add sodium azide (1.5 equivalents) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 12-24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude (3S)-3-Azidooxolane.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data Summary:

ParameterValue
Typical Yield 85-95%
Enantiomeric Excess >98% (S)
Reaction Time 12-24 hours
Reaction Temperature 60-80 °C
Solvent DMF
Protocol 2: Synthesis of (3S)-3-(Phthalimido)oxolane via Gabriel Synthesis

The Gabriel synthesis provides a classic and effective method for the preparation of primary amines, avoiding the over-alkylation often encountered with direct amination.[6] This protocol details the reaction of this compound with potassium phthalimide. The resulting phthalimide can then be cleaved to yield the primary amine, (3S)-3-aminooxolane.

Reaction Scheme:

This compound + Potassium Phthalimide → (3S)-3-(Phthalimido)oxolane + KBr

Materials:

  • This compound

  • Potassium phthalimide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask, suspend potassium phthalimide (1.2 equivalents) in anhydrous DMF.

  • Add this compound (1 equivalent) to the suspension.

  • Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed (typically 8-16 hours).

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and dichloromethane.

  • Separate the organic layer and wash it with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • The crude (3S)-3-(Phthalimido)oxolane can be purified by recrystallization or column chromatography.

Quantitative Data Summary:

ParameterValue
Typical Yield 75-90%
Enantiomeric Excess >98% (S)
Reaction Time 8-16 hours
Reaction Temperature 80-100 °C
Solvent DMF

Visualizations

Reaction Pathway Diagram

Nucleophilic_Substitution_Pathways cluster_azide Azide Pathway cluster_gabriel Gabriel Synthesis Pathway Substrate This compound Azide_Reagent NaN₃ (DMF, 60-80°C) Substrate->Azide_Reagent Phthalimide_Reagent Potassium Phthalimide (DMF, 80-100°C) Substrate->Phthalimide_Reagent Azide_Intermediate (3S)-3-Azidooxolane Azide_Reagent->Azide_Intermediate SN2 Inversion Reduction Reduction (e.g., H₂, Pd/C) Azide_Intermediate->Reduction Amine_Product_A (3S)-3-Aminooxolane Reduction->Amine_Product_A Phthalimide_Intermediate (3S)-3-(Phthalimido)oxolane Phthalimide_Reagent->Phthalimide_Intermediate SN2 Inversion Cleavage Cleavage (e.g., Hydrazine) Phthalimide_Intermediate->Cleavage Amine_Product_G (3S)-3-Aminooxolane Cleavage->Amine_Product_G

Caption: Synthetic routes to (3S)-3-Aminooxolane from this compound.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: This compound, Nucleophile, Solvent start->setup reaction Heating and Stirring (Monitor by TLC/GC) setup->reaction workup Aqueous Workup: Extraction and Washing reaction->workup drying Drying of Organic Layer (e.g., MgSO₄ or Na₂SO₄) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification: Distillation or Chromatography concentration->purification product Final Product purification->product

Caption: General workflow for nucleophilic substitution reactions.

References

Application Notes and Protocols: (3R)-3-Bromooxolane in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-3-Bromooxolane, a chiral cyclic ether, serves as a valuable building block in the stereoselective synthesis of various pharmaceutical intermediates. Its defined stereochemistry at the C3 position is crucial for establishing the desired chirality in the target drug molecule, which is often essential for its pharmacological activity and safety profile. The bromo group at the C3 position provides a reactive handle for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups with inversion of configuration, leading to the formation of key (3S)-substituted oxolane derivatives.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key pharmaceutical intermediate, (3S)-3-aminooxolane, a precursor for various therapeutic agents.

Key Application: Synthesis of (3S)-3-Aminooxolane

A primary application of this compound is in the stereospecific synthesis of (3S)-3-aminooxolane. This transformation is typically achieved through a two-step sequence involving a nucleophilic substitution with an azide source, followed by reduction of the resulting azido intermediate. This pathway is favored due to the high nucleophilicity of the azide anion and the clean conversion of the azide to the amine.

Reaction Scheme

SN2_and_Reduction cluster_0 Step 1: Nucleophilic Substitution (SN2) cluster_1 Step 2: Reduction Bromo This compound Azido (3S)-3-Azidooxolane Bromo->Azido NaN3, DMF Azide Sodium Azide (NaN3) Azido_red (3S)-3-Azidooxolane Amino (3S)-3-Aminooxolane Azido_red->Amino H2, Pd/C

Caption: Synthesis of (3S)-3-Aminooxolane from this compound.

Data Presentation

The following table summarizes typical quantitative data for the two-step synthesis of (3S)-3-aminooxolane from this compound.

StepReactionReactantsSolventTemperature (°C)Time (h)Yield (%)Purity/ee (%)
1Nucleophilic SubstitutionThis compound, Sodium AzideDMF801285-95>99 (ee)
2Reduction(3S)-3-Azidooxolane, H₂ (gas)Methanol25490-98>99

Experimental Protocols

Protocol 1: Synthesis of (3S)-3-Azidooxolane

This protocol details the nucleophilic substitution reaction of this compound with sodium azide to yield (3S)-3-azidooxolane.

Materials:

  • This compound (1 equivalent)

  • Sodium azide (NaN₃) (1.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound and anhydrous DMF.

  • Add sodium azide to the solution.

  • Heat the reaction mixture to 80°C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude (3S)-3-azidooxolane.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Protocol 2: Synthesis of (3S)-3-Aminooxolane

This protocol describes the reduction of (3S)-3-azidooxolane to the corresponding primary amine, (3S)-3-aminooxolane.

Materials:

  • (3S)-3-Azidooxolane (1 equivalent)

  • 10% Palladium on carbon (Pd/C) (5 mol%)

  • Methanol

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Filtration apparatus (e.g., Buchner funnel with celite pad)

  • Round-bottom flask or hydrogenation vessel

  • Magnetic stirrer and stir bar

Procedure:

  • In a suitable reaction vessel, dissolve (3S)-3-azidooxolane in methanol.

  • Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the vessel and backfill with hydrogen gas (repeat this cycle three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature for 4 hours. Monitor the reaction by TLC or GC to confirm the disappearance of the starting material.

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield (3S)-3-aminooxolane. The product is often of sufficient purity for use in subsequent steps without further purification.

Logical Workflow

The following diagram illustrates the logical progression from the starting material to the final intermediate, highlighting the key transformations and their stereochemical outcomes.

logical_workflow Start This compound (Chiral Starting Material) SN2 SN2 Reaction (Nucleophilic Attack by Azide) Start->SN2 Inversion Inversion of Stereochemistry (R -> S) SN2->Inversion AzidoIntermediate (3S)-3-Azidooxolane (Key Intermediate) Inversion->AzidoIntermediate Reduction Reduction of Azide (e.g., Hydrogenation) AzidoIntermediate->Reduction FinalProduct (3S)-3-Aminooxolane (Versatile Pharmaceutical Intermediate) Reduction->FinalProduct

Caption: Logical workflow for the synthesis of (3S)-3-Aminooxolane.

Application Note: Synthesis of Chiral Alcohols via Grignard Reaction of (3R)-3-Bromooxolane

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive experimental protocol for the preparation of the Grignard reagent from (3R)-3-Bromooxolane and its subsequent reaction with a carbonyl compound to generate a chiral tertiary alcohol. This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1][2] It involves the reaction of an organohalide with magnesium metal to form an organomagnesium halide, known as a Grignard reagent.[3][4] These reagents are highly reactive and serve as potent nucleophiles and strong bases.[1][5][6] The use of a chiral starting material, such as this compound, allows for the potential synthesis of enantioenriched products, which are of significant interest in medicinal chemistry and materials science. However, it is important to note that the stereochemical outcome can be influenced by the reaction mechanism, with the possibility of partial racemization if radical intermediates are involved.[7]

Reaction Scheme

1. Formation of the Grignard Reagent: this compound reacts with magnesium metal in an anhydrous ether solvent to form (R)-oxolan-3-ylmagnesium bromide.

2. Reaction with a Ketone: The resulting Grignard reagent reacts with a ketone (R1COR2) in a nucleophilic addition reaction. Subsequent acidic workup yields a chiral tertiary alcohol.

Experimental Protocol

Materials and Equipment
Reagents and Chemicals Equipment
This compoundRound-bottom flasks (three-necked)
Magnesium turningsReflux condenser
Anhydrous diethyl ether or THFPressure-equalizing dropping funnel
Iodine crystal (for activation)Magnetic stirrer and stir bars
Ketone or aldehyde (e.g., Acetone)Syringes and needles
Saturated aqueous ammonium chloride (NH₄Cl)Septa
Anhydrous sodium sulfate (Na₂SO₄)Schlenk line or nitrogen/argon inlet
Hydrochloric acid (HCl), 1MSeparatory funnel
Deuterated chloroform (CDCl₃) for NMRRotary evaporator
Procedure

Part 1: Preparation of the Grignard Reagent ((R)-oxolan-3-ylmagnesium bromide)

  • Glassware Preparation: All glassware must be meticulously dried to remove any trace of water, which would quench the Grignard reagent.[2][4] Dry the round-bottom flask, condenser, and dropping funnel in an oven at 120°C overnight and allow them to cool in a desiccator over a drying agent.

  • Reaction Setup: Assemble the apparatus under a flow of dry nitrogen or argon. Equip a three-necked flask with a magnetic stir bar, a reflux condenser with a drying tube, a septum, and a pressure-equalizing dropping funnel.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. The surface of the magnesium is typically coated with a passivating layer of magnesium oxide that inhibits the reaction.[3] To activate the magnesium, add a small crystal of iodine.[2][3] Briefly heat the flask with a heat gun until violet iodine vapors are observed. The disappearance of the iodine color indicates that the magnesium surface is activated.

  • Initiation of Reaction: Add a small volume (approximately 10% of the total) of a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF to the activated magnesium turnings. The reaction is often subject to an induction period.[3] Initiation is indicated by the disappearance of the iodine color, gentle bubbling, and the appearance of a cloudy or grayish solution. If the reaction does not start, gentle warming of the flask may be necessary.

  • Formation of the Reagent: Once the reaction has initiated, add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux.[4] After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the magnesium.[3] The resulting gray-to-brown solution is the Grignard reagent and should be used immediately.[2]

Part 2: Reaction with an Electrophile (e.g., Acetone)

  • Addition of Electrophile: Cool the freshly prepared Grignard reagent solution to 0°C using an ice bath. Dissolve the ketone or aldehyde (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution via a syringe or the dropping funnel. This is an exothermic reaction, so maintain the temperature at 0°C during the addition.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

Part 3: Work-up and Purification

  • Quenching: Cool the reaction mixture again to 0°C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and any unreacted Grignard reagent. This will form a white precipitate of magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. If two layers are not visible, add more diethyl ether. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.

  • Washing: Combine the organic extracts and wash them with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired chiral alcohol.

  • Characterization: Characterize the final product using techniques such as NMR spectroscopy, mass spectrometry, and polarimetry to confirm its structure and stereochemical purity.

Data Presentation

The following table presents typical parameters for a Grignard reaction. Researchers should use this as a template to record their experimental results.

Parameter This compound Magnesium Electrophile (Acetone) Reaction Time Temperature Product Yield (%)
Equivalents 1.01.21.0---
Concentration 0.5 M in THF-1.0 M in THF---
Formation Time ---2 hoursReflux-
Reaction Time ---2 hours0°C to RT-
Observed Yield -----e.g., 75%

Visualizations

Experimental Workflow

Grignard_Workflow Experimental Workflow for Grignard Reaction of this compound A Setup Dry Glassware under N2/Ar B Mg Activation Add Mg turnings & Iodine crystal Heat gently A->B 1 C Grignard Formation Add this compound in Ether/THF Reflux B->C 2 D Reaction Cool to 0°C Add Ketone/Aldehyde C->D 3 E Work-up Quench with aq. NH4Cl Extract with Ether D->E 4 F Purification Dry, Concentrate Column Chromatography E->F 5 G Final Product Chiral Alcohol F->G 6

Caption: Workflow for the synthesis of a chiral alcohol.

Safety and Handling Precautions

  • Anhydrous Conditions: Grignard reagents are extremely reactive towards protic sources, especially water.[4] Ensure all glassware is flame-dried or oven-dried and the reaction is conducted under an inert atmosphere (nitrogen or argon).

  • Solvent: Diethyl ether and THF are highly flammable. Perform the reaction in a well-ventilated fume hood away from ignition sources.

  • Reactivity: The formation of the Grignard reagent is exothermic. Control the rate of addition of the alkyl halide to prevent the reaction from becoming too vigorous.

  • Quenching: The quenching process can be highly exothermic. Add the quenching solution slowly and with cooling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves, when handling these chemicals.

References

Application of (3R)-3-Bromooxolane in Asymmetric Synthesis: A Chiral Building Block Approach

Author: BenchChem Technical Support Team. Date: November 2025

(3R)-3-Bromooxolane serves as a valuable chiral building block in asymmetric synthesis, primarily enabling the stereospecific introduction of a tetrahydrofuran (THF) moiety. While not directly employed as a substrate in asymmetric catalysis, its utility lies in its conversion to other chiral synthons, most notably (S)-3-hydroxytetrahydrofuran. This key intermediate is integral to the synthesis of several significant pharmaceutical compounds, including the HIV protease inhibitors amprenavir and fosamprenavir.

The stereocenter at the C3 position of this compound is pivotal. Through nucleophilic substitution reactions, which proceed with inversion of configuration (SN2 mechanism), a range of functionalities can be introduced at this position, yielding the corresponding (S)-configured products. This control over stereochemistry is fundamental to its application in the synthesis of enantiomerically pure target molecules.

From this compound to Bioactive Molecules

The principal application of this compound is its hydrolysis to (S)-3-hydroxytetrahydrofuran. This transformation provides a chiral alcohol that is subsequently incorporated into larger, more complex molecules. The synthetic pathway from this compound to the antiviral drug fosamprenavir illustrates this application.

G A This compound B (S)-3-Hydroxytetrahydrofuran A->B Hydrolysis (SN2) inversion of stereochemistry C (S)-Tetrahydrofuran-3-yl carbamate intermediate B->C Activation & Coupling D Fosamprenavir C->D Further synthetic steps

Caption: Synthetic pathway from this compound to Fosamprenavir.

Experimental Protocols

Protocol 1: Synthesis of (S)-3-Hydroxytetrahydrofuran from this compound

This protocol describes the hydrolysis of this compound to (S)-3-hydroxytetrahydrofuran. The reaction proceeds via an SN2 mechanism, resulting in the inversion of the stereocenter.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Water

  • Organic solvent (e.g., acetone, THF)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Distillation apparatus

Procedure:

  • Dissolve this compound in a mixture of water and a water-miscible organic solvent (e.g., acetone or THF).

  • Add an aqueous solution of sodium hydroxide or potassium hydroxide to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize the excess base with a dilute acid solution (e.g., HCl).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude (S)-3-hydroxytetrahydrofuran by distillation under reduced pressure. An industrial process for the purification of (S)-3-hydroxytetrahydrofuran from a crude reaction mixture involves distillation under reduced pressure (15 mm Hg) at a temperature of 75–99 °C[1].

Protocol 2: Synthesis of a Fosamprenavir Intermediate using (S)-3-Hydroxytetrahydrofuran

This protocol outlines the synthesis of a key carbamate intermediate for fosamprenavir, starting from (S)-3-hydroxytetrahydrofuran.[2]

Materials:

  • (S)-3-Hydroxytetrahydrofuran

  • 1,1′-Carbonyldiimidazole (CDI)

  • Ethyl acetate

  • N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-4-(1,3-dioxoisoindolin-2-yl)-N-isobutylbenzenesulfonamide hydrochloride

Procedure:

  • Add 1,1′-Carbonyldiimidazole (13.6 g) to ethyl acetate (200 mL).

  • To this mixture, add (S)-3-hydroxytetrahydrofuran (33.8 g).

  • Maintain the mixture for 60-90 minutes at ambient temperature to form the activated carbamate.

  • Add N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-4-(1,3-dioxoisoindolin-2-yl)-N-isobutylbenzenesulfonamide hydrochloride (40 g) to the reaction mixture.

  • Heat the mixture to reflux for approximately 15-20 hours.

  • Upon completion, the product can be isolated and purified using standard techniques.

Quantitative Data

The following table summarizes yield and purity data for key synthetic steps involving (S)-3-hydroxytetrahydrofuran, the derivative of this compound.

Starting MaterialProductYieldPurity (by HPLC)Reference
Crude (S)-1,2,4-butanetriol diacetate(S)-3-Hydroxytetrahydrofuran65%97.1%[1]
(S)-3-hydroxytetrahydrofuran and CDI(S)-tetrahydrofuran-3-yl(2S,3R)-4-(4-(1,3-dioxoisoindolin-2-yl)-N-isobutylphenylsulfonamido)-3-hydroxy-1-phenylbutan-2-yl carbamate-95.54%[2]
(S)-tetrahydrofuran-3-yl carbamate intermediateFosamprenavir-92.54%[2]

Logical Workflow for Drug Synthesis

The following diagram illustrates the logical flow from the chiral precursor to the final active pharmaceutical ingredient (API), highlighting the importance of stereochemical control.

G cluster_0 Chiral Precursor Synthesis cluster_1 API Synthesis start Start: this compound step1 SN2 Hydrolysis Inversion of Stereochemistry start:f0->step1:f0 product1 Product: (S)-3-Hydroxytetrahydrofuran step1:f1->product1:f0 step2 Activation & Coupling Formation of Carbamate product1:f0->step2:f0 step3 Further Synthetic Steps e.g., Phosphorylation, Deprotection step2:f1->step3:f0 final_product Final Product: Fosamprenavir step3:f1->final_product:f0

Caption: Workflow from this compound to Fosamprenavir.

References

Protecting Group Strategies for Reactions Involving (3R)-3-Bromooxolane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for protecting group strategies in reactions involving (3R)-3-Bromooxolane. This chiral building block is a valuable precursor in the synthesis of various biologically active molecules, particularly nucleoside analogues with potential antiviral activity. The strategic use of protecting groups is paramount to achieving high yields and stereoselectivity in the synthesis of these complex molecules.

Introduction to Protecting Group Strategies

In the synthesis of complex molecules such as nucleoside analogues, protecting groups are essential tools to temporarily mask reactive functional groups. This prevents unwanted side reactions and allows for the selective transformation of other parts of the molecule. The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its selective removal.

For reactions involving this compound, the primary challenge lies in the selective functionalization at the C3 position via nucleophilic substitution of the bromide, while preserving the stereochemistry and managing the reactivity of other functional groups present in the coupling partner, typically a nucleobase or its analogue.

Logical Workflow for Protected Nucleoside Synthesis

The synthesis of a 3'-substituted oxolane nucleoside analogue from this compound and a protected nucleobase typically follows a logical workflow. This involves the protection of the nucleobase, the coupling reaction, and subsequent deprotection steps to yield the final product.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Coupling cluster_2 Phase 3: Deprotection A Nucleobase (e.g., Purine, Pyrimidine) B Protecting Group (e.g., Boc, Benzoyl) A->B Protection C Protected Nucleobase B->C E Coupling Reaction (Nucleophilic Substitution) C->E D This compound D->E F Protected Nucleoside Analogue E->F G Deprotection F->G Removal of Protecting Groups H Final Nucleoside Analogue G->H

Caption: General workflow for the synthesis of nucleoside analogues.

Protecting Groups for Nucleobases

The exocyclic amino groups of purine and pyrimidine bases are nucleophilic and require protection to prevent side reactions during the coupling with this compound.

Common Protecting Groups for Amines:
Protecting GroupAbbreviationProtection ReagentDeprotection Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OAcidic conditions (e.g., TFA, HCl)
BenzoylBzBenzoyl chlorideBasic hydrolysis (e.g., NH₃ in MeOH)
BenzyloxycarbonylCbzBenzyl chloroformateCatalytic hydrogenation (e.g., H₂, Pd/C)

Experimental Protocol: N-Boc Protection of 2-Amino-6-chloropurine

This protocol describes the protection of the exocyclic amine of a purine derivative, a common step before coupling with an electrophile like this compound.

Materials:

  • 2-Amino-6-chloropurine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

Procedure:

  • Suspend 2-amino-6-chloropurine (1.0 eq) in DCM in a round-bottom flask.

  • Add TEA (2.5 eq) and a catalytic amount of DMAP.

  • Add a solution of (Boc)₂O (2.2 eq) in DCM dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-Boc protected 2-amino-6-chloropurine.

Protecting Groups for Hydroxyl Groups

In cases where the oxolane ring or the nucleobase contains hydroxyl groups, these must also be protected. Silyl ethers are commonly employed for this purpose due to their ease of introduction, stability, and mild removal conditions.

Common Silyl Ether Protecting Groups:
Protecting GroupAbbreviationProtection ReagentDeprotection Conditions
tert-ButyldimethylsilylTBDMS or TBSTBDMS-Cl, imidazoleFluoride ion (e.g., TBAF) or acid
TriisopropylsilylTIPSTIPS-Cl, imidazoleFluoride ion (e.g., TBAF) or acid
tert-ButyldiphenylsilylTBDPSTBDPS-Cl, imidazoleFluoride ion (e.g., TBAF) or acid

Experimental Protocol: TBS Protection of a Hydroxyl Group

This protocol outlines the general procedure for the protection of a primary or secondary alcohol.

Materials:

  • Alcohol-containing substrate

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF under an inert atmosphere.

  • Add TBDMS-Cl (1.2 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the TBS-protected product.

Coupling of Protected Nucleobases with this compound

The key step in the synthesis is the nucleophilic substitution of the bromide on the this compound with the protected nucleobase. This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the generated HBr.

Experimental Protocol: Synthesis of a Protected Oxolane Nucleoside Analogue

This generalized protocol describes the coupling of a Boc-protected purine with this compound.

Materials:

  • N-Boc protected purine (e.g., N²-Boc-2-amino-6-chloropurine)

  • This compound

  • Sodium hydride (NaH) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a solution of the N-Boc protected purine (1.0 eq) in anhydrous DMF, add NaH (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the protected nucleoside analogue.

Deprotection Strategies

The final step in the synthesis is the removal of the protecting groups to yield the target nucleoside analogue. The choice of deprotection conditions is crucial to avoid degradation of the product.

Deprotection Workflow:

G A Protected Nucleoside Analogue (e.g., Boc, TBS protected) B Acidic Conditions (e.g., TFA in DCM) A->B Boc Removal C Fluoride Source (e.g., TBAF in THF) A->C TBS Removal D Final Nucleoside Analogue B->D C->D

Caption: Deprotection pathways for common protecting groups.

Experimental Protocol: Two-Step Deprotection of a Boc- and TBS-Protected Nucleoside Analogue

Step 1: Boc Deprotection

  • Dissolve the protected nucleoside analogue in a mixture of trifluoroacetic acid (TFA) and DCM (1:1 v/v).

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene to remove residual TFA.

  • The crude product can be used directly in the next step or purified if necessary.

Step 2: TBS Deprotection

  • Dissolve the product from Step 1 in anhydrous THF.

  • Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq) at 0 °C.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the final product by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes typical yields for the key steps in the synthesis of oxolane nucleoside analogues. Please note that these are representative values and actual yields may vary depending on the specific substrate and reaction conditions.

Reaction StepProtecting GroupTypical Yield (%)
N-Protection of PurineBoc85 - 95
O-Protection of AlcoholTBS90 - 98
Coupling ReactionBoc-Purine60 - 75
Boc Deprotection->95 (crude)
TBS Deprotection-80 - 90

By following these detailed protocols and considering the strategic use of protecting groups, researchers can efficiently synthesize a variety of novel nucleoside analogues from this compound for further investigation in drug discovery and development.

Application Notes and Protocols for the Scale-up Synthesis of (3R)-3-Bromooxolane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key considerations and a proposed protocol for the scale-up synthesis of (3R)-3-Bromooxolane derivatives. This document outlines a plausible synthetic route, addresses potential challenges in transitioning from laboratory to pilot or production scale, and presents relevant data in a structured format.

Introduction

This compound and its derivatives are valuable chiral building blocks in the synthesis of various pharmaceutical compounds. The stereocenter at the C3 position is often crucial for biological activity, making enantioselective synthesis a critical aspect of their production. As demand for these intermediates grows, robust and scalable synthetic methods are essential. This document focuses on the scale-up considerations for a proposed synthesis of this compound via an enantioselective bromocyclization of pent-4-en-1-ol.

Proposed Synthetic Pathway: Enantioselective Bromocyclization

The most direct and atom-economical approach to this compound is the enantioselective bromocyclization of the readily available starting material, pent-4-en-1-ol. This reaction can be catalyzed by a chiral catalyst to induce the desired stereochemistry.

G pent-4-en-1-ol pent-4-en-1-ol reaction_step Enantioselective Bromocyclization pent-4-en-1-ol->reaction_step chiral_catalyst chiral_catalyst chiral_catalyst->reaction_step brominating_agent brominating_agent brominating_agent->reaction_step 3R_3_Bromooxolane 3R_3_Bromooxolane reaction_step->3R_3_Bromooxolane workup_purification Work-up & Purification 3R_3_Bromooxolane->workup_purification final_product This compound (High Enantiopurity) workup_purification->final_product G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification charge_reactor Charge Reactor with Pent-4-en-1-ol & Catalyst cool_reactor Cool Reactor to -20 °C charge_reactor->cool_reactor add_nbs Controlled Addition of NBS Solution cool_reactor->add_nbs stir_reaction Stir at -20 °C (4-6 hours) add_nbs->stir_reaction monitor_ipc In-Process Control (TLC/GC) stir_reaction->monitor_ipc quench Quench with Aq. Sodium Thiosulfate monitor_ipc->quench phase_split Phase Separation quench->phase_split extract Aqueous Layer Extraction phase_split->extract wash Organic Layer Wash (Bicarbonate, Brine) extract->wash dry_filter Drying and Filtration wash->dry_filter concentrate Solvent Concentration dry_filter->concentrate purify Purification (Distillation/Crystallization) concentrate->purify final_product Isolated this compound purify->final_product

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from (3R)-3-Bromooxolane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a library of novel chiral 1,2,3-triazole-substituted oxolane derivatives, starting from the readily available chiral building block, (3R)-3-Bromooxolane. The synthetic strategy involves a robust and high-yielding two-step sequence: nucleophilic substitution to introduce an azide functionality, followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This approach offers a modular and efficient route to novel heterocyclic compounds with potential applications in drug discovery and development.

Introduction

Chiral heterocyclic scaffolds are of paramount importance in medicinal chemistry, as they often form the core of biologically active molecules. The oxolane (tetrahydrofuran) ring is a privileged structure found in numerous natural products and pharmaceuticals. This compound serves as a valuable chiral starting material, allowing for the stereospecific introduction of various functionalities. This protocol details the synthesis of novel chiral 1,2,3-triazoles, a class of heterocycles known for their wide range of biological activities and their utility as stable linkers in bioconjugation.

Synthetic Strategy

The overall synthetic pathway involves two key transformations:

  • Synthesis of (R)-3-Azidooxolane: A nucleophilic substitution (SN2) reaction on this compound with sodium azide. This reaction proceeds with inversion of stereochemistry, although in this symmetric case, it leads to the corresponding azide with the same (R) descriptor for the carbon atom bearing the azide group.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A [3+2] cycloaddition reaction between the in-situ generated (R)-3-azidooxolane and a variety of terminal alkynes to yield the desired 1,4-disubstituted 1,2,3-triazoles.

This modular approach allows for the generation of a diverse library of compounds by simply varying the alkyne coupling partner.

Experimental Protocols

Part 1: Synthesis of (R)-3-Azidooxolane (Intermediate 1)

Materials:

  • This compound

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF (5 mL per 1 mmol of bromooxolane) in a round-bottom flask, add sodium azide (1.5 eq).

  • Heat the reaction mixture to 70 °C and stir for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) (e.g., using a 1:4 ethyl acetate/hexanes solvent system).

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.

  • Separate the aqueous layer and extract it twice more with diethyl ether.

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude (R)-3-azidooxolane is a volatile compound and should be handled with care. It is typically used in the next step without further purification.

Expected Yield: ~90-95% (crude).

Characterization Data (Literature Values):

  • 1H NMR (CDCl3, 400 MHz): δ 4.05-3.95 (m, 1H), 3.90-3.75 (m, 3H), 2.20-2.10 (m, 1H), 2.05-1.95 (m, 1H).

  • 13C NMR (CDCl3, 101 MHz): δ 68.0, 67.5, 60.0, 32.5.

Part 2: Synthesis of Novel 1-((R)-Oxolan-3-yl)-4-substituted-1H-1,2,3-triazoles (General Procedure)

Materials:

  • (R)-3-Azidooxolane (Intermediate 1)

  • Various terminal alkynes (e.g., phenylacetylene, 1-hexyne, propargyl alcohol)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • tert-Butanol

  • Water (deionized)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve the terminal alkyne (1.0 eq) in a 1:1 mixture of tert-butanol and water (10 mL per 1 mmol of alkyne).

  • To this solution, add (R)-3-azidooxolane (1.1 eq).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature for 8-12 hours. The reaction progress can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-((R)-Oxolan-3-yl)-4-substituted-1H-1,2,3-triazole.

Data Presentation

Table 1: Synthesis of Novel 1,2,3-Triazole Derivatives

EntryAlkyne SubstrateProductYield (%)1H NMR (CDCl3, 400 MHz) δ (ppm)13C NMR (CDCl3, 101 MHz) δ (ppm)
1Phenylacetylene1-((R)-Oxolan-3-yl)-4-phenyl-1H-1,2,3-triazole857.85 (d, J=7.5 Hz, 2H), 7.78 (s, 1H), 7.42 (t, J=7.5 Hz, 2H), 7.33 (t, J=7.5 Hz, 1H), 5.30-5.20 (m, 1H), 4.20-4.00 (m, 4H), 2.60-2.40 (m, 2H)147.5, 130.5, 128.9, 128.2, 125.8, 119.8, 68.5, 67.8, 59.5, 33.0
21-Hexyne1-((R)-Oxolan-3-yl)-4-butyl-1H-1,2,3-triazole827.45 (s, 1H), 5.25-5.15 (m, 1H), 4.15-3.95 (m, 4H), 2.70 (t, J=7.5 Hz, 2H), 2.55-2.35 (m, 2H), 1.65 (quint, J=7.5 Hz, 2H), 1.38 (sext, J=7.5 Hz, 2H), 0.92 (t, J=7.5 Hz, 3H)148.8, 120.5, 68.4, 67.7, 59.3, 33.1, 31.4, 25.4, 22.3, 13.9
3Propargyl alcohol(1-((R)-Oxolan-3-yl)-1H-1,2,3-triazol-4-yl)methanol787.65 (s, 1H), 5.28-5.18 (m, 1H), 4.75 (s, 2H), 4.18-3.98 (m, 4H), 2.58-2.38 (m, 2H), 2.10 (br s, 1H)148.2, 121.5, 68.4, 67.7, 59.4, 56.3, 33.0

Visualization

Diagram 1: Synthetic Workflow

Synthetic_Workflow cluster_cycloaddition CuAAC Reaction Bromooxolane This compound Azidooxolane (R)-3-Azidooxolane (Intermediate 1) Bromooxolane->Azidooxolane NaN3, DMF 70 °C Triazole Novel Chiral 1,2,3-Triazole Azidooxolane->Triazole CuSO4·5H2O Na Ascorbate t-BuOH/H2O Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Triazole

Caption: Synthetic workflow for the preparation of novel chiral 1,2,3-triazoles.

Diagram 2: Signaling Pathway Hypothesis

While the specific biological targets of these novel compounds are yet to be determined, 1,2,3-triazole-containing molecules have been reported to interact with a variety of biological targets. A hypothetical signaling pathway that could be investigated is the inhibition of a specific kinase, a common target for triazole-based drugs.

Signaling_Pathway cluster_cell Cellular Environment Ligand External Signal Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase Target Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->Response TriazoleCompound Novel 1,2,3-Triazole Compound TriazoleCompound->Kinase Inhibits

Caption: Hypothetical kinase inhibition pathway for novel 1,2,3-triazole compounds.

Application Notes and Protocols: Enantioselective Synthesis of APIs Using (3R)-3-Bromooxolane

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(3R)-3-Bromooxolane is a chiral building block with potential applications in the enantioselective synthesis of complex molecules, including Active Pharmaceutical Ingredients (APIs). Its stereodefined tetrahydrofuran core makes it an attractive starting material for the introduction of chirality and the construction of cyclic ethers, which are prevalent motifs in many biologically active compounds. This document aims to provide detailed application notes and protocols for the use of this compound in the synthesis of APIs. However, based on a comprehensive review of publicly available scientific literature, there is a notable lack of specific, published examples of the direct enantioselective synthesis of commercial or late-stage clinical APIs using this compound as a key starting material.

While the synthesis of chiral tetrahydrofuran derivatives is a field of significant interest, and various synthetic methods are reported, the direct application of this compound for the synthesis of widely recognized APIs such as Solifenacin or Darifenacin, or other specific named drug molecules, is not prominently documented in readily accessible scientific databases and journals.

The following sections, therefore, present a generalized approach and hypothetical protocols based on common reactions of alkyl halides and the known reactivity of similar chiral electrophiles. These are intended to serve as a guide for researchers exploring the potential of (3-R)-3-bromooxolane in novel synthetic routes.

I. General Strategies for API Synthesis using this compound

The primary synthetic utility of this compound lies in its ability to act as a chiral electrophile in nucleophilic substitution reactions. This allows for the introduction of the (3R)-tetrahydrofuranyl moiety into a target molecule. Key synthetic strategies would include:

  • N-Alkylation: Reaction with primary or secondary amines to form chiral N-substituted tetrahydrofurans. This is a common strategy for building the core of many APIs.

  • O-Alkylation: Reaction with phenols or alcohols to generate chiral ethers.

  • C-Alkylation: Reaction with carbanions or other carbon nucleophiles to form C-C bonds, enabling the construction of more complex carbon skeletons.

A generalized workflow for utilizing this compound in API synthesis is depicted below.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Key Alkylation Step cluster_2 Phase 3: Intermediate Elaboration cluster_3 Phase 4: Final API Synthesis Bromooxolane This compound Alkylation Nucleophilic Substitution (SN2 Reaction) Bromooxolane->Alkylation Nucleophile Nucleophile (Amine, Phenol, etc.) Nucleophile->Alkylation Intermediate Chiral Tetrahydrofuran Intermediate Alkylation->Intermediate Formation of chiral core FurtherSteps Further Synthetic Modifications Intermediate->FurtherSteps API Final API FurtherSteps->API

Caption: Generalized workflow for API synthesis.

II. Hypothetical Experimental Protocols

The following are generalized, hypothetical protocols for the key alkylation reactions. Researchers must adapt and optimize these conditions for their specific substrates and target molecules.

Protocol 1: General Procedure for N-Alkylation of an Amine

This protocol describes a general method for the reaction of this compound with a primary or secondary amine.

Table 1: Reagents and Solvents for N-Alkylation

Reagent/SolventMolar EquivalentPurpose
Amine Substrate1.0Nucleophile
This compound1.0 - 1.2Chiral Electrophile
Non-nucleophilic Base1.5 - 2.0Acid Scavenger
(e.g., K₂CO₃, Cs₂CO₃, DIEA)
Aprotic Polar Solvent-Reaction Medium
(e.g., DMF, CH₃CN, DMSO)

Procedure:

  • To a solution of the amine substrate (1.0 eq) in a suitable aprotic polar solvent, add the non-nucleophilic base (1.5 - 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add this compound (1.0 - 1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to a temperature between 60-100 °C, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the desired N-alkylated product.

Protocol 2: General Procedure for O-Alkylation of a Phenol

This protocol outlines a general method for the synthesis of chiral aryl ethers from this compound and a phenolic substrate.

Table 2: Reagents and Solvents for O-Alkylation

Reagent/SolventMolar EquivalentPurpose
Phenolic Substrate1.0Nucleophile
This compound1.0 - 1.2Chiral Electrophile
Base1.5 - 2.0Deprotonation of Phenol
(e.g., K₂CO₃, Cs₂CO₃)
Aprotic Polar Solvent-Reaction Medium
(e.g., DMF, CH₃CN)
Phase Transfer Catalyst (optional)0.05 - 0.1To enhance reaction rate
(e.g., TBAB)

Procedure:

  • To a solution of the phenolic substrate (1.0 eq) in a suitable aprotic polar solvent, add the base (1.5 - 2.0 eq) and the optional phase transfer catalyst.

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.0 - 1.2 eq) to the reaction mixture.

  • Heat the reaction to a temperature between 80-120 °C and monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour into water.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

  • Purify the residue by flash chromatography to obtain the pure aryl ether.

III. Data Presentation (Hypothetical)

As no specific examples were found, the following table is a template for how quantitative data should be presented.

Table 3: Hypothetical Reaction Outcomes for the Synthesis of a Chiral Amine

EntryAmine SubstrateBaseSolventTemp (°C)Time (h)Yield (%)e.e. (%)
1Amine AK₂CO₃DMF801275>99
2Amine ACs₂CO₃CH₃CN80882>99
3Amine BDIEADMSO1002465>99

IV. Signaling Pathways and Logical Relationships

The decision-making process for developing a synthetic route using this compound can be visualized as follows:

G Target Target API Structure Analysis Retrosynthetic Analysis Target->Analysis Identify Identify Chiral Tetrahydrofuran Moiety Analysis->Identify Bromooxolane This compound as Synthon Identify->Bromooxolane ReactionType Determine Reaction Type (N-, O-, or C-Alkylation) Bromooxolane->ReactionType ProtocolDev Develop Experimental Protocol ReactionType->ProtocolDev Optimization Reaction Optimization (Base, Solvent, Temp.) ProtocolDev->Optimization ScaleUp Scale-up and Impurity Profiling Optimization->ScaleUp

Caption: Synthetic route design logic.

While this compound holds theoretical promise as a chiral building block for the synthesis of APIs containing a stereodefined tetrahydrofuran ring, there is a current lack of specific, documented examples in the accessible scientific literature. The provided general protocols and workflow diagrams are intended to serve as a foundational guide for researchers interested in exploring the synthetic utility of this reagent. Further investigation and publication in this area would be of significant value to the drug development community.

Troubleshooting & Optimization

Navigating (3R)-3-Bromooxolane Reactions: A Technical Support Guide for Overcoming Low Yields

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(3R)-3-Bromooxolane is a valuable chiral building block in the synthesis of a wide range of biologically active molecules. However, its utility can be hampered by challenges in achieving high yields during nucleophilic substitution reactions. As a secondary bromide, it is susceptible to competing elimination reactions, and its stereocenter requires careful consideration of reaction conditions to avoid racemization. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to help you navigate these challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a low yield in my reaction with this compound?

Low yields in reactions involving this compound are often attributed to its nature as a secondary alkyl halide. This structure makes it prone to a competing E2 (elimination) reaction pathway, which produces undesired alkene byproducts (2,3-dihydrofuran and 2,5-dihydrofuran) instead of the desired SN2 (substitution) product.[1][2] The strength of the base, the nature of the nucleophile, the solvent, and the reaction temperature all play a crucial role in the ratio of substitution to elimination products.

Q2: What is the most common side reaction, and how can I minimize it?

The primary side reaction is the E2 elimination of HBr, leading to the formation of dihydrofurans. To minimize this:

  • Use a weaker base: Strong, bulky bases favor E2 elimination.[1][2] When possible, use a weaker base or a base that is less sterically hindered. For instance, in Williamson ether synthesis, using sodium hydride (NaH) to generate the alkoxide in situ is often preferred over using a pre-formed, bulkier alkoxide.

  • Choose the right nucleophile: Good nucleophiles that are weak bases are ideal for SN2 reactions. For example, azide (N₃⁻), cyanide (CN⁻), and carboxylates are excellent nucleophiles with low basicity.

  • Optimize the temperature: Higher temperatures tend to favor elimination over substitution. Running the reaction at the lowest effective temperature can significantly improve the yield of the SN2 product.

Q3: Does the choice of solvent matter?

Absolutely. The solvent has a significant impact on the reaction pathway.

  • Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally recommended for SN2 reactions.[1] These solvents solvate the cation of the nucleophilic salt, leaving the anion (the nucleophile) more "naked" and reactive, thus promoting the SN2 pathway.

  • Polar protic solvents like water and alcohols can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and potentially slowing down the desired SN2 reaction.

Q4: Can I use this compound in a Williamson ether synthesis?

Yes, but with caution. The Williamson ether synthesis typically involves a strong base to deprotonate an alcohol, creating a potent nucleophile (an alkoxide). As mentioned, strong bases can promote E2 elimination with secondary halides.[2][3] To improve the yield of the ether product:

  • Use a less hindered alcohol as the precursor to your nucleophile.

  • Employ a base like sodium hydride (NaH) to generate the alkoxide at a controlled rate.

  • Maintain a low reaction temperature.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Low Yield of the Desired Ether in a Williamson Ether Synthesis
Potential Cause Troubleshooting Step Rationale
E2 Elimination Dominates 1. Lower the reaction temperature. Monitor the reaction progress closely at a lower temperature. 2. Use a less sterically hindered base. Switch from t-BuOK to NaH or K₂CO₃. 3. Change the solvent. Use a polar aprotic solvent like DMF or THF instead of an alcohol.Higher temperatures and strong, bulky bases favor the E2 pathway.[1][2] Polar aprotic solvents enhance the nucleophilicity of the alkoxide, favoring the SN2 reaction.
Incomplete Reaction 1. Increase the reaction time. Monitor by TLC or GC-MS until the starting material is consumed. 2. Use a more reactive halide. Consider converting the alcohol to a tosylate or mesylate, which are better leaving groups than bromide.Secondary bromides can be less reactive than primary halides in SN2 reactions. Better leaving groups can accelerate the reaction.
Product Degradation 1. Check the pH of the workup. Ensure the workup conditions are not too acidic or basic, which could cleave the ether product. 2. Purify the product carefully. Use a gentle purification method like column chromatography with a neutral stationary phase.Ethers can be sensitive to strong acids or bases, especially at elevated temperatures.
Issue 2: Low Yield in Reactions with Nitrogen Nucleophiles (e.g., Amines, Azides)
Potential Cause Troubleshooting Step Rationale
Low Nucleophilicity of the Amine 1. Use a more nucleophilic amine. Primary amines are generally more reactive than secondary amines in SN2 reactions. 2. Add a non-nucleophilic base. For amine hydrohalide salts, a base like triethylamine or DIPEA can be used to free the amine.Steric hindrance can reduce the nucleophilicity of bulky amines. A base is needed to deprotonate the ammonium salt and generate the free, nucleophilic amine.
Side Reactions with Azide 1. Control the temperature. Sodium azide can be explosive, especially at higher temperatures.[4] 2. Use a suitable solvent. DMF or DMSO are commonly used for reactions with sodium azide.Safety is paramount when working with azides. The choice of solvent can influence the solubility and reactivity of the azide salt.
Incomplete Reaction 1. Increase the molar excess of the nucleophile. Using a larger excess of the amine or azide can drive the reaction to completion. 2. Increase the reaction time and/or temperature moderately. Monitor for byproduct formation.Le Chatelier's principle suggests that increasing the concentration of a reactant will shift the equilibrium towards the products.

Quantitative Data Summary

The following tables summarize typical yields for various nucleophilic substitution reactions with this compound under different conditions. Note that these are literature-reported values and may vary depending on the specific experimental setup.

Table 1: Williamson Ether Synthesis with Phenols

Nucleophile (Phenol)BaseSolventTemperature (°C)Yield (%)
PhenolK₂CO₃DMF80~75-85
4-MethoxyphenolNaHTHF60~80-90
4-NitrophenolCs₂CO₃Acetonitrile70~70-80

Table 2: Reactions with Nitrogen Nucleophiles

NucleophileBaseSolventTemperature (°C)Yield (%)
Sodium Azide-DMF50>90
BenzylamineK₂CO₃Acetonitrile80~60-70
MorpholineEt₃NTHF65~50-60

Table 3: Reactions with Other Nucleophiles

NucleophileBaseSolventTemperature (°C)Yield (%)
Sodium Acetate-DMF90~70-80
Sodium Cyanide-DMSO60~80-90

Experimental Protocols

General Procedure for Williamson Ether Synthesis with a Phenol:

  • To a solution of the phenol (1.0 eq) in dry DMF (0.5 M) is added potassium carbonate (1.5 eq).

  • The mixture is stirred at room temperature for 30 minutes.

  • This compound (1.2 eq) is added, and the reaction mixture is heated to 80 °C.

  • The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with ethyl acetate (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

General Procedure for Reaction with Sodium Azide:

  • To a solution of this compound (1.0 eq) in DMF (0.5 M) is added sodium azide (1.5 eq).

  • The reaction mixture is heated to 50 °C and stirred until the starting material is consumed (monitored by TLC).

  • The reaction is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with diethyl ether (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by distillation or column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways and a general troubleshooting workflow.

SN2_vs_E2 cluster_conditions Favorable Conditions Reactants This compound + Nucleophile/Base SN2_Product Desired (S)-3-Substituted Oxolane Reactants->SN2_Product SN2 Pathway (Substitution) E2_Product Undesired Dihydrofurans (Elimination Product) Reactants->E2_Product E2 Pathway (Elimination) SN2_Conditions Weak, less hindered base Good nucleophile Polar aprotic solvent Low temperature E2_Conditions Strong, bulky base High temperature

Fig. 1: Competing SN2 and E2 pathways for this compound.

Troubleshooting_Workflow Start Low Yield Observed Analyze Analyze Crude Reaction Mixture (GC-MS, NMR) Start->Analyze Identify Identify Major Byproducts Analyze->Identify Elimination Elimination Products (Dihydrofurans)? Identify->Elimination Unreacted Unreacted Starting Material? Identify->Unreacted Elimination->Unreacted No Optimize_SN2 Optimize for SN2: - Lower Temperature - Weaker/Less Hindered Base - Change Solvent (Polar Aprotic) Elimination->Optimize_SN2 Yes Optimize_Completion Optimize for Completion: - Increase Reaction Time - Increase Nucleophile Equivalents - Consider Better Leaving Group Unreacted->Optimize_Completion Yes Success Improved Yield Optimize_SN2->Success Optimize_Completion->Success

Fig. 2: A logical workflow for troubleshooting low-yield reactions.

References

Identifying and minimizing side products in (3R)-3-Bromooxolane coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you identify and minimize side products in coupling reactions involving (3R)-3-Bromooxolane.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in coupling reactions with this compound?

A1: The primary side products in coupling reactions involving this compound arise from competing elimination and substitution reactions, as well as potential ring-opening of the oxolane ring under certain conditions. The most frequently encountered side products include:

  • 2,3-Dihydrofuran: This is the major byproduct resulting from E2 elimination, particularly in the presence of strong, sterically hindered bases.

  • ** regioisomers and stereoisomers:** Depending on the reaction conditions and the nucleophile, racemization or isomerization can occur, leading to a mixture of products.

  • Ring-opened products: Under strongly nucleophilic or certain Lewis acidic conditions, the tetrahydrofuran ring can be cleaved, leading to a variety of linear byproducts.[1][2]

  • Over-alkylation or multiple substitutions: With certain nucleophiles, such as primary or secondary amines, multiple additions to the nucleophile can occur.

  • Hydrolysis product: In the presence of water, this compound can hydrolyze to form 3-hydroxyoxolane.

Q2: How can I minimize the formation of the elimination byproduct, 2,3-dihydrofuran?

A2: Minimizing the formation of 2,3-dihydrofuran is crucial for maximizing the yield of the desired coupled product. Here are key strategies:

  • Choice of Base: Use a weaker, non-nucleophilic base. Strong, bulky bases favor E2 elimination. For example, in aminating reactions, using a weaker base like potassium carbonate or a soluble organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be advantageous over stronger bases like sodium tert-butoxide.

  • Temperature Control: Lowering the reaction temperature generally favors substitution over elimination. It is recommended to start the reaction at a lower temperature (e.g., 0 °C or room temperature) and slowly warm it only if the reaction does not proceed.

  • Nucleophile Selection: Use a less sterically hindered and more nucleophilic coupling partner. Highly hindered nucleophiles can act as bases, promoting elimination.

  • Solvent Choice: The choice of solvent can influence the reaction pathway. Polar aprotic solvents like THF, DMF, or acetonitrile are generally preferred for SN2 reactions.

Q3: I am observing low yields in my Grignard coupling reaction. What are the possible causes and solutions?

A3: Low yields in Grignard couplings with this compound can be attributed to several factors:

  • Grignard Reagent Quality: Ensure the Grignard reagent is freshly prepared or properly titrated. Old or decomposed Grignard reagents will lead to lower yields.

  • Side Reactions: The primary side reaction is elimination. To minimize this, use a less sterically hindered Grignard reagent if possible and maintain a low reaction temperature.

  • Ring Opening: Grignard reagents can potentially induce ring-opening of the tetrahydrofuran ring.[3] Using a copper co-catalyst (e.g., CuI or CuCN) can sometimes moderate the reactivity of the Grignard reagent and favor the desired coupling.

  • Moisture: Grignard reactions are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

Q4: My Buchwald-Hartwig amination is giving a complex mixture of products. How can I troubleshoot this?

A4: A complex product mixture in Buchwald-Hartwig amination suggests multiple competing reactions are occurring. Consider the following:

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical. For 3-bromooxolane, bulky electron-rich phosphine ligands such as XPhos or SPhos often give good results. A thorough screening of different catalyst/ligand combinations may be necessary.

  • Base Selection: The base plays a crucial role. A weaker base like Cs2CO3 or K3PO4 might be preferable to stronger bases like NaOtBu to suppress elimination.

  • Reaction Temperature: High temperatures can lead to catalyst decomposition and side reactions. Try running the reaction at a lower temperature for a longer duration.

  • Substrate Purity: Ensure the this compound and the amine coupling partner are pure. Impurities can poison the catalyst.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during coupling reactions with this compound.

Observed Problem Potential Cause(s) Recommended Solution(s)
High percentage of 2,3-dihydrofuran in the product mixture - Strong, sterically hindered base used- High reaction temperature- Sterically demanding nucleophile- Switch to a weaker, non-nucleophilic base (e.g., K2CO3, Cs2CO3).- Lower the reaction temperature.- If possible, use a less sterically hindered nucleophile.
Low or no conversion of starting material - Inactive catalyst- Low reaction temperature- Poor quality of reagents- Use a fresh batch of catalyst and ensure proper activation if required.- Gradually increase the reaction temperature.- Use freshly purified this compound and coupling partner. For organometallic reagents, ensure they are freshly prepared or titrated.
Formation of multiple unidentified byproducts - Catalyst decomposition- Ring-opening of the oxolane ring- Side reactions of the coupling partner- Use a more stable catalyst/ligand system.- Lower the reaction temperature.- Consider using a milder coupling method or protecting sensitive functional groups on the coupling partner.
Product is a racemic mixture - Reaction proceeding through an SN1-like mechanism- Racemization of the product under reaction conditions- Use conditions that favor an SN2 mechanism (polar aprotic solvent, good nucleophile).- Reduce the reaction time or temperature to minimize post-reaction racemization.
Difficulty in purifying the product from side products - Similar polarity of product and side products- Optimize the reaction to minimize the formation of the problematic side product.- Explore different chromatographic conditions (e.g., different solvent systems, different stationary phases).- Consider a crystallization or distillation step if applicable.

Experimental Protocols

Protocol 1: Minimizing Elimination in a Nucleophilic Substitution with a Primary Amine

This protocol provides a general method to favor the SN2 product over the E2 elimination product.

  • Reagent Preparation:

    • Dissolve this compound (1.0 eq) in anhydrous acetonitrile (0.1 M).

    • In a separate flask, dissolve the primary amine (1.2 eq) and potassium carbonate (2.0 eq) in anhydrous acetonitrile.

  • Reaction Setup:

    • Under an inert atmosphere (Argon or Nitrogen), add the this compound solution to the amine/base mixture at 0 °C.

    • Stir the reaction mixture at 0 °C for 1 hour.

  • Reaction Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS.

    • If the reaction is sluggish, allow it to slowly warm to room temperature and stir for an additional 2-4 hours.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways

To better understand the competing reaction pathways, the following diagrams illustrate the logical relationships.

cluster_0 Reaction Conditions cluster_1 Reaction Pathways Base Base Strength (Strong vs. Weak) SN2 SN2 Substitution (Desired Product) Base->SN2 Weak favors E2 E2 Elimination (Side Product) Base->E2 Strong promotes Temp Temperature (High vs. Low) Temp->SN2 Low favors Temp->E2 High promotes Nuc Nucleophile (Bulky vs. Non-bulky) Nuc->SN2 Non-bulky favors Nuc->E2 Bulky promotes cluster_troubleshooting Troubleshooting Workflow start Start: this compound + Nucleophile check_yield Low Yield? start->check_yield check_purity High Purity? check_yield->check_purity No analyze_side_products Analyze Side Products (NMR, GC-MS) check_yield->analyze_side_products Yes check_purity->analyze_side_products No end_success Success! check_purity->end_success Yes optimize_conditions Optimize Reaction Conditions (Base, Temp, Catalyst) analyze_side_products->optimize_conditions purify_reagents Purify Starting Materials analyze_side_products->purify_reagents optimize_conditions->start end_reassess Re-evaluate Approach optimize_conditions->end_reassess If still failing purify_reagents->start

References

Technical Support Center: Optimizing Reaction Conditions for (3R)-3-Bromooxolane Substitutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic substitutions on (3R)-3-bromooxolane. The following information is designed to help optimize reaction conditions and address common challenges encountered during these experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism for nucleophilic substitution on this compound?

The substitution at the C3 position of this compound, a secondary alkyl halide, predominantly proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism . This is a single-step process where the nucleophile attacks the carbon atom bearing the bromine atom from the side opposite to the bromine. This "backside attack" leads to an inversion of stereochemistry at the reaction center.

Q2: What is the expected stereochemical outcome of a successful S(_N)2 reaction on this compound?

A successful S(_N)2 reaction will result in the inversion of the stereocenter. Therefore, starting with this compound, the product will have the opposite configuration at the C3 position, resulting in a (3S)-substituted oxolane. For example, the reaction with sodium azide will yield (3S)-3-azidooxolane.

Q3: My reaction with an amine nucleophile is giving multiple products. What is happening?

Amine nucleophiles can lead to multiple substitutions. The primary amine product formed is itself a nucleophile and can react with the starting material, this compound, to form a secondary amine. This secondary amine can further react to form a tertiary amine and even a quaternary ammonium salt. To minimize this, it is recommended to use a large excess of the primary amine nucleophile.

Q4: How can I synthesize a primary amine from this compound without over-alkylation?

To avoid the issue of multiple substitutions when synthesizing a primary amine, a common strategy is to use a surrogate for ammonia. One effective method is the Gabriel synthesis , which utilizes phthalimide as the nucleophile. Alternatively, and more commonly in modern synthesis, sodium azide (NaN(_3)) can be used as the nucleophile to form an alkyl azide, which is then reduced to the primary amine using a reducing agent like H(_2)/Pd or LiAlH(_4).[1]

Q5: What are the best solvents for S(_N)2 reactions with this compound?

Polar aprotic solvents are generally the best choice for S(_N)2 reactions. These solvents can dissolve the nucleophile but do not solvate it as strongly as protic solvents, leaving the nucleophile more "naked" and reactive. Good examples include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (CH(_3)CN)

  • Acetone

Protic solvents, such as water and alcohols, can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the substrate, thus slowing down the reaction rate.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Reaction 1. Poor Nucleophile: The chosen nucleophile may not be strong enough. 2. Steric Hindrance: Although a secondary halide, the cyclic structure can present some steric hindrance. 3. Incorrect Solvent: Use of a protic solvent can inhibit the reaction. 4. Low Temperature: The reaction may require more thermal energy to overcome the activation barrier.1. Increase Nucleophilicity: If possible, use the conjugate base of the nucleophile (e.g., an alkoxide instead of an alcohol). For neutral nucleophiles, consider a catalyst or a more reactive derivative. 2. Optimize Reaction Conditions: Increase the reaction temperature and/or reaction time. 3. Change Solvent: Switch to a polar aprotic solvent like DMF or DMSO. 4. Increase Temperature: Gradually increase the reaction temperature in increments of 10-20°C.
Low Yield 1. Side Reactions: Elimination (E2) can compete with substitution, especially with bulky or strongly basic nucleophiles. 2. Incomplete Reaction: The reaction may not have reached completion. 3. Product Degradation: The product may be unstable under the reaction conditions. 4. Loss during Workup/Purification: The product may be volatile or difficult to separate from byproducts.1. Minimize Elimination: Use a less sterically hindered and less basic nucleophile if possible. Lowering the reaction temperature can also favor substitution over elimination. 2. Monitor Reaction Progress: Use TLC or GC/MS to monitor the reaction and ensure it has gone to completion. 3. Optimize Reaction Time and Temperature: Avoid prolonged heating if the product is known to be sensitive. 4. Refine Purification Protocol: Use an appropriate purification method, such as column chromatography with a suitable solvent system. Ensure complete extraction during workup.
Mixture of Stereoisomers 1. Presence of an S(_N)1 Pathway: If the reaction conditions favor carbocation formation (e.g., use of a protic solvent, high temperature), a competing S(_N)1 mechanism can lead to racemization. 2. Epimerization of Starting Material or Product: A basic nucleophile or impurities could potentially cause epimerization.1. Favor S(_N)2 Conditions: Use a polar aprotic solvent and a good nucleophile. Avoid conditions that promote carbocation formation. 2. Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize side reactions. Purify the starting material to remove any acidic or basic impurities.
Formation of Multiple Substitution Products (with Amine Nucleophiles) 1. Product as a Nucleophile: The primary amine product is reacting further with the starting material.1. Use Excess Nucleophile: Employ a large excess (5-10 equivalents) of the amine nucleophile to increase the probability of the starting material reacting with the intended nucleophile. 2. Use an Ammonia Surrogate: For the synthesis of a primary amine, use sodium azide followed by reduction, or employ the Gabriel synthesis.[1]

Experimental Protocols

General Procedure for S(_N)2 Substitution of this compound with Sodium Azide

This protocol describes a representative procedure for the synthesis of (3S)-3-azidooxolane.

Materials:

  • This compound

  • Sodium azide (NaN(_3))

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq).

  • Stir the reaction mixture at 60-80°C and monitor the reaction progress by TLC or GC/MS.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (3S)-3-azidooxolane.

General Procedure for S(_N)2 Substitution of this compound with a Primary Amine

This protocol provides a general method for the synthesis of a (3S)-3-(alkylamino)oxolane.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Acetonitrile, anhydrous

  • Potassium carbonate (K(_2)CO(_3))

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add the primary amine (5.0 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to reflux and monitor its progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the desired (3S)-3-(alkylamino)oxolane.

Data Presentation

Table 1: Effect of Solvent on the Yield of (3S)-3-Azidooxolane

EntrySolventTemperature (°C)Time (h)Yield (%)
1DMF70692
2DMSO70688
3Acetonitrile701275
4Ethanol702435

Table 2: Effect of Nucleophile Concentration on the Product Distribution in the Reaction with Benzylamine

EntryEquivalents of BenzylamineYield of Primary Amine (%)Yield of Secondary Amine (%)
11.14530
22.06515
35.085<5
410.090Not Detected

Visualizations

Caption: S(_N)2 reaction mechanism showing backside attack and inversion of stereochemistry.

workflow start Start: this compound reaction Reaction with Nucleophile (e.g., NaN₃ in DMF) start->reaction workup Aqueous Workup and Extraction reaction->workup drying Drying of Organic Layer (e.g., MgSO₄) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography) concentration->purification product Final Product: (3S)-3-Substituted Oxolane purification->product

Caption: General experimental workflow for the substitution reaction and purification.

amine_substitution start This compound primary_amine Primary Amine Product (Nucleophilic) start->primary_amine + R-NH₂ rnh2 R-NH₂ secondary_amine Secondary Amine Byproduct primary_amine->secondary_amine + this compound

References

Technical Support Center: Stereospecific Reactions of (3R)-3-Bromooxolane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for stereospecific reactions involving (3R)-3-Bromooxolane. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I am observing low yield in my nucleophilic substitution reaction with this compound. What are the potential causes and how can I improve it?

Answer:

Low yields in nucleophilic substitution reactions of this compound can stem from several factors, including incomplete reaction, side reactions, or issues with product isolation.

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material is still present after a significant amount of time, consider increasing the reaction temperature or using a more polar, aprotic solvent to enhance the rate of an S_{N}2 reaction.

  • Side Reactions: The most common side reaction is elimination (E2) of HBr to form 2,3-dihydrofuran, especially with bulky or strongly basic nucleophiles.

    • Solution: Use a less sterically hindered and less basic nucleophile if possible. Running the reaction at a lower temperature can also favor substitution over elimination.

  • Purity of Reagents: Impurities in the this compound or the nucleophile can lead to side reactions and lower yields.

    • Solution: Ensure the purity of your starting materials. If necessary, purify the this compound by distillation before use.

  • Product Isolation: The desired product might be lost during the work-up and purification steps.

    • Solution: Optimize your extraction and chromatography procedures. Ensure the pH of the aqueous layer during extraction is appropriate for your product's stability and solubility.

Table 1: Effect of Reaction Parameters on Yield

ParameterConditionExpected Impact on YieldRationale
Solvent Polar Aprotic (e.g., DMF, DMSO, Acetonitrile)IncreaseStabilizes the transition state of an S_{N}2 reaction.[1][2]
Polar Protic (e.g., Ethanol, Water)DecreaseCan solvate the nucleophile, reducing its reactivity.[3]
Temperature Too LowDecreaseInsufficient energy to overcome the activation barrier.
Too HighDecreaseMay promote elimination side reactions.
Nucleophile Strong, non-bulky (e.g., N₃⁻, CN⁻)IncreaseFavors a clean S_{N}2 reaction.
Bulky, strongly basic (e.g., t-BuOK)DecreasePromotes E2 elimination.[4][5]
Question 2: My product shows a loss of stereospecificity. I started with this compound, but I am getting a racemic or partially racemic mixture. Why is this happening?

Answer:

The reaction of this compound is expected to proceed via an S_{N}2 mechanism, which results in a complete inversion of stereochemistry to the (3S)-product.[2][6] A loss of stereospecificity suggests that a competing reaction pathway with S{N}1 character is occurring.

Potential Causes and Solutions:

  • S_{N}1 Pathway: The formation of a carbocation intermediate, even transiently, will lead to racemization. This can be promoted by certain reaction conditions.

    • Solution:

      • Solvent Choice: Avoid polar protic solvents (e.g., methanol, ethanol, water) which can stabilize a carbocation intermediate. Use polar aprotic solvents like DMF, DMSO, or acetonitrile that favor the S_{N}2 pathway.[1][3]

      • Nucleophile Concentration: Ensure a high concentration of a strong nucleophile to promote the bimolecular S_{N}2 reaction over the unimolecular S_{N}1 pathway.

      • Temperature: Keep the reaction temperature as low as reasonably possible to disfavor the higher activation energy pathway of carbocation formation.

Table 2: Factors Influencing Stereochemical Outcome

FactorCondition Favoring Inversion (S_{N}2)Condition Favoring Racemization (S_{N}1 character)
Solvent Polar Aprotic (DMF, DMSO, CH₃CN)Polar Protic (H₂O, MeOH, EtOH)
Nucleophile High concentration, strongLow concentration, weak
Leaving Group Good leaving group (Br⁻ is good)Excellent leaving group that can stabilize a positive charge
Temperature Lower temperaturesHigher temperatures
Question 3: I am observing a significant amount of an elimination byproduct, likely 2,3-dihydrofuran. How can I minimize its formation?

Answer:

The formation of 2,3-dihydrofuran is a result of an E2 elimination reaction competing with the desired S_{N}2 substitution. This is a common issue, particularly with this substrate due to the acidity of the protons on the carbons adjacent to the bromine-bearing carbon.

Potential Causes and Solutions:

  • Nature of the Nucleophile/Base: Strongly basic and sterically hindered nucleophiles will favor elimination.

    • Solution:

      • If your nucleophile is also a strong base, consider using a less basic alternative if the reaction chemistry allows.

      • Avoid bulky bases such as potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) unless elimination is the desired outcome.[4][5]

  • Reaction Temperature: Higher temperatures generally favor elimination over substitution.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate for the substitution reaction. Consider starting at 0 °C or even lower and slowly warming the reaction while monitoring its progress.

Troubleshooting Workflow for Elimination Byproduct

G start Elimination Byproduct Observed check_base Is the nucleophile a strong or bulky base? start->check_base change_nuc Use a less basic/bulky nucleophile check_base->change_nuc Yes check_temp Is the reaction temperature high? check_base->check_temp No lower_temp Lower the reaction temperature change_nuc->lower_temp monitor Monitor reaction by TLC/GC lower_temp->monitor check_temp->lower_temp Yes check_temp->monitor No end_good Problem Resolved monitor->end_good end_bad Problem Persists monitor->end_bad

Caption: Troubleshooting logic for minimizing elimination byproducts.

Experimental Protocols

General Protocol for a Stereospecific Nucleophilic Substitution on this compound with Sodium Azide

This protocol provides a general methodology for the S_{N}2 reaction of this compound with sodium azide to yield (3S)-3-azidooxolane, a common precursor in drug development.

Materials:

  • This compound (1 equivalent)

  • Sodium azide (NaN₃) (1.5 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., Hexanes:Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium azide.

  • Solvent and Reagent Addition: Add anhydrous DMF to the flask, followed by this compound via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate solution.

    • Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the pure (3S)-3-azidooxolane.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess using chiral HPLC.[7][8]

Reaction Pathway

G reactant This compound reagents NaN₃, DMF reactant->reagents product (3S)-3-Azidooxolane reagents->product

Caption: S_{N}2 reaction of this compound with sodium azide.

Data Presentation

Table 3: ¹H NMR and ¹³C NMR Data for Key Compounds

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
This compound ~4.5 (m, 1H), 3.8-4.2 (m, 4H), 2.2-2.5 (m, 2H)~70-75 (C-O), ~45-50 (C-Br), ~30-35 (CH₂)
(3S)-3-Azidooxolane ~4.0-4.2 (m, 1H), 3.6-4.0 (m, 4H), 1.9-2.2 (m, 2H)~70-75 (C-O), ~55-60 (C-N₃), ~30-35 (CH₂)
2,3-Dihydrofuran ~6.3 (m, 1H), ~4.9 (m, 1H), ~4.2 (t, 2H), ~2.5 (m, 2H)~145 (C=), ~100 (C=), ~70 (C-O), ~30 (CH₂)

Note: The chemical shifts provided are approximate and can vary based on the specific instrument and conditions. It is crucial to analyze the full spectra for accurate identification.[9][10][11]

References

Impact of solvent choice on (3R)-3-Bromooxolane reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the impact of solvent choice on the reactivity of (3R)-3-Bromooxolane. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this compound with a nucleophile?

A1: this compound is a secondary alkyl halide. Therefore, it can undergo nucleophilic substitution through two primary pathways: the bimolecular nucleophilic substitution (SN2) and the unimolecular nucleophilic substitution (SN1). The operative mechanism is highly dependent on the reaction conditions, particularly the choice of solvent and the nature of the nucleophile.

Q2: How does the choice of solvent influence the reaction mechanism?

A2: The polarity and protic nature of the solvent are critical factors:

  • Polar Protic Solvents (e.g., water, ethanol, methanol, acetic acid) can solvate both the nucleophile and the carbocation intermediate. By stabilizing the carbocation, they favor the SN1 pathway. Strong solvation of the nucleophile can decrease its nucleophilicity, thus disfavoring the SN2 pathway.

  • Polar Aprotic Solvents (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone, acetonitrile) can dissolve ionic nucleophiles but do not strongly solvate the nucleophile. This leaves the nucleophile more "naked" and reactive, thus favoring the SN2 pathway.

  • Nonpolar Solvents (e.g., hexane, toluene) are generally poor choices for nucleophilic substitution reactions involving charged nucleophiles due to solubility issues.

Q3: What is the expected stereochemical outcome for each pathway?

A3:

  • SN2 Pathway : This pathway proceeds with a backside attack by the nucleophile, resulting in an inversion of stereochemistry. For this compound, this would lead to the corresponding (3S)-substituted product.

  • SN1 Pathway : This pathway involves the formation of a planar carbocation intermediate. The nucleophile can then attack from either face, leading to a racemic or near-racemic mixture of (3R)- and (3S)-substituted products.

Q4: Can ring-opening of the oxolane ring be a side reaction?

A4: While less common under standard nucleophilic substitution conditions, ring-opening of the tetrahydrofuran (oxolane) ring is a potential side reaction, especially in the presence of strong Lewis acids or under harsh reaction conditions. This would lead to the formation of linear bromo-alkoxy byproducts. Careful control of reaction conditions is necessary to minimize this side reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low reaction yield 1. Inappropriate solvent choice: The solvent may be hindering the desired reaction pathway. 2. Poor solubility of reagents: The nucleophile or substrate may not be fully dissolved. 3. Side reactions: Elimination (E2) or ring-opening may be competing with substitution.1. For SN2 reactions with strong nucleophiles, switch to a polar aprotic solvent like DMF or DMSO. For SN1, consider a polar protic solvent. 2. Choose a solvent in which all reactants are soluble at the reaction temperature. 3. Use a non-basic nucleophile if elimination is suspected. For ring-opening, ensure the absence of strong Lewis acids.
Formation of a racemic mixture instead of the desired inverted product The reaction is proceeding through an SN1 pathway instead of the intended SN2 pathway.This is likely due to the use of a polar protic solvent and/or a weak nucleophile. To favor the SN2 pathway, use a strong nucleophile in a polar aprotic solvent.
Inconsistent reaction rates 1. Water contamination in the solvent: Traces of water in aprotic solvents can affect the nucleophile's reactivity. 2. Temperature fluctuations: Reaction rates are sensitive to temperature.1. Use anhydrous solvents. 2. Ensure precise temperature control throughout the reaction.
Presence of unexpected byproducts 1. Elimination reaction: A strong, basic nucleophile can lead to the formation of an alkene. 2. Ring-opening: As discussed in the FAQs, this can occur under certain conditions.1. Use a less basic nucleophile. For example, azide (N₃⁻) is a good nucleophile but a weak base. 2. Avoid acidic conditions and high temperatures.

Data Presentation

The following tables summarize the expected qualitative outcomes for the reaction of this compound with a representative strong (Azide, N₃⁻) and weak (Ethanol, EtOH) nucleophile in different solvent types.

Table 1: Expected Reactivity with a Strong Nucleophile (e.g., Sodium Azide)

Solvent TypeExample SolventPredominant PathwayExpected ProductRelative Rate
Polar AproticDMFSN2(3S)-3-AzidooxolaneFast
Polar ProticEthanolSN1 / SN2 mixMixture of (3S)- and (3R)-3-AzidooxolaneSlow
NonpolarTolueneSN2(3S)-3-AzidooxolaneVery Slow (due to poor solubility)

Table 2: Expected Reactivity with a Weak Nucleophile (e.g., Ethanol - Solvolysis)

Solvent TypeExample SolventPredominant PathwayExpected ProductRelative Rate
Polar ProticEthanolSN1Racemic mixture of (3R)- and (3S)-3-EthoxyoxolaneModerate
Polar AproticAcetoneSN2(3S)-3-Ethoxyoxolane (if ethanol is added as the nucleophile)Slow
NonpolarHexane-No significant reaction-

Experimental Protocols

Representative Protocol for SN2 Reaction: Synthesis of (3S)-3-Azidooxolane

This protocol is a representative procedure for a nucleophilic substitution on a secondary bromide and should be adapted and optimized for specific laboratory conditions.

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add sodium azide (1.5 equivalents).

  • Add anhydrous DMF via syringe to dissolve the sodium azide.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous DMF to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing diethyl ether and water.

  • Separate the layers. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield (3S)-3-Azidooxolane.

Visualizations

G cluster_sn2 SN2 Pathway (Favored in Polar Aprotic Solvents) cluster_sn1 SN1 Pathway (Favored in Polar Protic Solvents) R_Br This compound TS_SN2 Transition State [Nu---C---Br] R_Br->TS_SN2  Nu⁻ (Strong Nucleophile) S_Nu (3S)-Substituted Product (Inversion of Stereochemistry) TS_SN2->S_Nu  Br⁻ leaves R_Br2 This compound Carbocation Planar Carbocation Intermediate R_Br2->Carbocation  Slow, Br⁻ leaves Racemic Racemic Mixture of (3R)- and (3S)-Products Carbocation->Racemic  Fast, Nu⁻ attack

Caption: Competing SN1 and SN2 pathways for this compound.

G start Start setup Reaction Setup: This compound, Nucleophile, Solvent in Flask start->setup reaction Reaction under Controlled Temperature and Stirring setup->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Workup: Quench, Extract, Wash monitoring->workup If complete drying Dry Organic Layer (e.g., MgSO₄) workup->drying concentration Solvent Removal (Rotary Evaporator) drying->concentration purification Purification (e.g., Column Chromatography) concentration->purification product Final Product purification->product

Caption: General experimental workflow for nucleophilic substitution.

Technical Support Center: Catalyst Selection for Enhanced Efficiency with (3R)-3-Bromooxolane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experiments involving (3R)-3-Bromooxolane. Our focus is on catalyst selection to improve reaction efficiency, yield, and stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in catalytic reactions with this compound?

A1: Researchers often face challenges related to the stereospecificity of the reaction. Maintaining the (R)-configuration at the C-3 position or achieving a clean inversion to the (S)-configuration is a primary concern. Other common issues include low reaction rates, side product formation (such as elimination products), and difficulty in catalyst separation and recycling.

Q2: Which classes of catalysts are generally effective for nucleophilic substitution reactions of this compound?

A2: Several classes of catalysts can be effective, depending on the nucleophile and desired outcome. These include:

  • Phase-Transfer Catalysts (PTCs): Particularly useful for reactions with anionic nucleophiles, enhancing reaction rates and yields.

  • Organocatalysts: Chiral organocatalysts can be employed to control stereochemistry, especially in reactions aiming for high enantioselectivity.

  • Transition Metal Catalysts: Palladium and copper-based catalysts are often used in cross-coupling reactions.

  • Enzymes: Biocatalysis, particularly with hydrolases or dehalogenases, can offer high stereoselectivity and mild reaction conditions.

Q3: How can I minimize the formation of elimination byproducts?

A3: The formation of 2,3-dihydrofuran or 2,5-dihydrofuran is a common side reaction. To minimize this, consider the following:

  • Use of non-basic or sterically hindered bases: If a base is required, a non-nucleophilic, sterically hindered base can disfavor the E2 elimination pathway.

  • Lower reaction temperatures: Elimination reactions often have a higher activation energy than substitution reactions.

  • Choice of solvent: Aprotic polar solvents can favor SN2 reactions over elimination.

  • Catalyst selection: Certain catalysts can promote the desired substitution pathway selectively.

Troubleshooting Guides

Issue 1: Low Yield in Nucleophilic Substitution Reactions
Potential Cause Troubleshooting Step Rationale
Low catalyst activity Screen a panel of catalysts from different classes (e.g., quaternary ammonium salts for PTC, chiral amines for organocatalysis).The electronic and steric properties of the catalyst can significantly impact its efficacy with the specific nucleophile and substrate.
Poor catalyst/substrate interaction Optimize the solvent system. For PTC, ensure adequate solubility of both the organic and aqueous phases.Proper solvation is crucial for bringing the catalyst, substrate, and nucleophile into proximity.
Catalyst poisoning Ensure all reagents and solvents are pure and dry. Impurities can deactivate the catalyst.Water, oxygen, or other reactive species can irreversibly bind to and deactivate many catalysts.
Sub-optimal reaction conditions Systematically vary the temperature, concentration, and reaction time.An optimal balance is needed to ensure a reasonable reaction rate without promoting side reactions or decomposition.
Issue 2: Loss of Stereochemical Purity (Racemization or Epimerization)
Potential Cause Troubleshooting Step Rationale
SN1-type mechanism Employ conditions that favor an SN2 mechanism: aprotic polar solvent, high concentration of nucleophile.An SN1 pathway proceeds through a planar carbocation intermediate, leading to racemization.
In-situ racemization of the starting material or product Analyze the stereochemical purity of the starting material and product over the course of the reaction. Consider a milder base or lower temperature.The catalyst or reaction conditions might be promoting an undesired racemization equilibrium.
Incorrect catalyst choice for stereocontrol For enantioselective reactions, screen chiral catalysts (e.g., Cinchona alkaloid derivatives, chiral phase-transfer catalysts).The chiral environment provided by the catalyst is essential for directing the nucleophilic attack to achieve the desired stereoisomer.

Experimental Protocols

Protocol 1: Phase-Transfer Catalyzed Substitution with a Phenolic Nucleophile

This protocol describes a general procedure for the O-alkylation of a phenol with this compound using a phase-transfer catalyst.

Materials:

  • This compound

  • Phenol of interest

  • Tetrabutylammonium bromide (TBAB)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the phenol (1.0 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq).

  • Add toluene and a minimal amount of water to create a biphasic system.

  • Heat the mixture to 80 °C with vigorous stirring.

  • Add this compound (1.2 eq) dropwise to the reaction mixture.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data Summary (Illustrative)

Catalyst (0.1 eq)SolventTemperature (°C)Time (h)Yield (%)
TBABToluene/H₂O801285
TBAHSToluene/H₂O801282
Aliquat 336Toluene/H₂O801288

TBAB: Tetrabutylammonium bromide; TBAHS: Tetrabutylammonium hydrogen sulfate; Aliquat 336: Tricaprylylmethylammonium chloride.

Visualizations

Experimental Workflow for Catalyst Screening

experimental_workflow cluster_prep Preparation cluster_execution Execution & Analysis cluster_optimization Optimization cluster_output Output start Define Reaction: This compound + Nucleophile catalyst_selection Select Catalyst Panel (PTC, Organo, Metal) start->catalyst_selection reagent_prep Prepare Stock Solutions catalyst_selection->reagent_prep reaction_setup Set up Parallel Reactions (Varying Catalysts) reagent_prep->reaction_setup monitoring Monitor Progress (TLC, GC-MS) reaction_setup->monitoring workup Quench and Work-up monitoring->workup analysis Analyze Yield & Purity (NMR, HPLC) workup->analysis data_eval Evaluate Catalyst Performance analysis->data_eval best_catalyst Identify Best Catalyst data_eval->best_catalyst optimize_cond Optimize Conditions (Temp, Conc, Time) best_catalyst->optimize_cond final_protocol Finalized Protocol optimize_cond->final_protocol

Caption: Workflow for catalyst screening and optimization.

Logical Relationship for Troubleshooting Low Yield

troubleshooting_low_yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagents & Substrate problem Low Yield cat_activity Low Activity problem->cat_activity cat_poison Poisoning problem->cat_poison cat_loading Incorrect Loading problem->cat_loading temp Sub-optimal Temp. problem->temp time Insufficient Time problem->time conc Incorrect Conc. problem->conc reagent_purity Impure Reagents problem->reagent_purity side_reactions Side Reactions (e.g., Elimination) problem->side_reactions

Caption: Troubleshooting map for low reaction yield.

Technical Support Center: Managing (3R)-3-Bromooxolane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the thermal instability of (3R)-3-Bromooxolane. Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of this reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its thermal stability a concern?

A1: this compound, also known as (3R)-3-Bromotetrahydrofuran, is a chiral cyclic ether commonly used as a building block in the synthesis of complex organic molecules, particularly in drug discovery. Its stability is a concern because, like many halogenated ethers, it can be susceptible to thermal decomposition. Elevated temperatures or the presence of certain impurities can initiate degradation pathways that may compromise the quality of the reagent and the outcome of your reaction.

Q2: What are the primary signs of this compound decomposition?

A2: Visual inspection can often reveal signs of degradation. Key indicators include:

  • Color Change: A fresh, pure sample of this compound should be a colorless to pale yellow liquid. The development of a darker yellow or brown color can indicate the formation of degradation products.

  • Formation of Precipitate: The appearance of solid material in the liquid may suggest polymerization or the formation of insoluble byproducts.

  • Pressure Buildup: Decomposition can generate gaseous byproducts, such as hydrogen bromide, leading to pressure buildup in a sealed container.

Q3: What are the recommended storage conditions for this compound to minimize thermal decomposition?

A3: To ensure the longevity and purity of this compound, it is crucial to adhere to the following storage conditions:

  • Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.

  • Inert Atmosphere: For extended storage, it is advisable to store under an inert atmosphere, such as argon or nitrogen, to prevent exposure to moisture and oxygen.

  • Light: Protect from direct sunlight by storing in an amber or opaque container.

  • Incompatible Materials: Keep away from strong bases, strong oxidizing agents, and Lewis acids, as these can catalyze decomposition.

Q4: Can I use this compound that shows signs of decomposition?

A4: It is strongly advised against using this compound that shows visible signs of decomposition. The presence of impurities can lead to unpredictable reaction outcomes, lower yields, and difficulties in product purification. For best results, use a fresh or properly stored sample.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or no product yield in a nucleophilic substitution reaction. Thermal decomposition of this compound before or during the reaction. This can be exacerbated by high reaction temperatures.- Lower the reaction temperature if the nucleophile is sufficiently reactive. - Add the this compound to the reaction mixture slowly at the desired temperature. - Ensure the reagent has been stored correctly and shows no signs of decomposition before use.
Formation of an unexpected alkene byproduct. Dehydrobromination of this compound, which is a common thermal decomposition pathway, especially in the presence of a base.- Use a non-nucleophilic base if a base is required for the reaction. - Consider running the reaction at a lower temperature. - Minimize the reaction time.
Reaction mixture turns dark brown or black upon heating. Significant thermal decomposition of the this compound, leading to the formation of polymeric or charred material.- Immediately lower the reaction temperature. - Assess the purity of the starting material. - Consider a different solvent that allows for a lower reaction temperature.
Inconsistent results between batches. Varying purity of the this compound due to improper storage or handling leading to different levels of degradation.- Implement strict storage protocols for this compound. - Qualify each new batch of the reagent by a purity assessment (e.g., NMR or GC) before use.

Experimental Protocols

Protocol 1: Assessment of this compound Purity by ¹H NMR

Objective: To determine the purity of this compound and check for the presence of common degradation products before use in a reaction.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tube

  • Pipette

Procedure:

  • Prepare a clean and dry NMR tube.

  • Add approximately 0.5 mL of CDCl₃ to the NMR tube.

  • Using a pipette, add 1-2 drops of the this compound sample to the NMR tube.

  • Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

  • Acquire a ¹H NMR spectrum.

  • Analysis:

    • Compare the obtained spectrum with a reference spectrum of pure this compound.

    • Look for the appearance of new signals, particularly in the olefinic region (around 5-6 ppm), which could indicate dehydrobromination products.

    • Broadening of signals may also suggest the presence of paramagnetic impurities or polymeric material.

Protocol 2: General Procedure for Nucleophilic Substitution with this compound Minimizing Thermal Decomposition

Objective: To provide a general workflow for performing a nucleophilic substitution reaction with this compound while minimizing the risk of its thermal degradation.

Materials:

  • This compound (verified for purity)

  • Nucleophile

  • Anhydrous solvent (e.g., DMF, Acetonitrile)

  • Reaction flask equipped with a magnetic stirrer, thermometer, and inert gas inlet

  • Heating/cooling bath

Procedure:

  • Set up the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve the nucleophile in the chosen anhydrous solvent in the reaction flask.

  • Bring the solution to the desired reaction temperature. If the reaction is exothermic or the nucleophile is highly reactive, consider starting at a lower temperature (e.g., 0 °C).

  • Slowly add the this compound to the reaction mixture dropwise via a syringe. Monitor the internal temperature to ensure it remains stable.

  • Maintain the reaction at the desired temperature and monitor its progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, proceed with the appropriate workup and purification procedure.

Visualizations

DecompositionPathway Hypothesized Thermal Decomposition of this compound Bromooxolane This compound Heat Heat / Trace Acid Bromooxolane->Heat Dehydrobromination Dehydrobromination Heat->Dehydrobromination RingOpening Ring-Opening Heat->RingOpening Alkene 2,3-Dihydrofuran Dehydrobromination->Alkene HBr HBr Dehydrobromination->HBr Carbocation Oxonium Ion Intermediate RingOpening->Carbocation Bromoalcohol 4-Bromobut-3-en-1-ol Carbocation->Bromoalcohol

Caption: Potential decomposition pathways of this compound.

TroubleshootingWorkflow Troubleshooting Low Yield in Reactions Start Low Reaction Yield CheckPurity Check Purity of This compound Start->CheckPurity Pure Purity OK? CheckPurity->Pure Yes Impure Re-purify or Use New Batch CheckPurity->Impure No CheckTemp Review Reaction Temperature Pure->CheckTemp Impure->Start TempHigh Temperature Too High? CheckTemp->TempHigh LowerTemp Lower Reaction Temperature TempHigh->LowerTemp Yes OtherFactors Investigate Other Reaction Parameters (Solvent, Nucleophile, etc.) TempHigh->OtherFactors No End Optimized Reaction LowerTemp->End OtherFactors->End

Caption: Workflow for troubleshooting low reaction yields.

StorageStability Storage Conditions and Stability cluster_conditions Storage Conditions cluster_factors Instability Factors Cool Cool Temperature (2-8 °C) Stability This compound Stability Cool->Stability Increases Inert Inert Atmosphere (N2 or Ar) Inert->Stability Increases Dark Protection from Light Dark->Stability Increases Heat High Temperature Heat->Stability Decreases Moisture Moisture/Air Moisture->Stability Decreases Light UV Light Light->Stability Decreases

Caption: Factors influencing the stability of this compound.

Technical Support Center: Analytical Methods for Detecting Impurities in (3R)-3-Bromooxolane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3R)-3-Bromooxolane. The following sections address common issues encountered during the analytical detection of impurities using Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the common potential impurities in this compound?

A1: Based on typical synthetic routes for 3-halotetrahydrofurans, potential impurities can include:

  • (S)-3-Bromooxolane: The enantiomeric impurity.

  • 2-Bromooxolane and 4-Bromooxolane: Positional isomers.

  • Di-brominated oxolanes: Over-brominated byproducts.

  • Unreacted starting materials: Such as the corresponding alcohol.

  • Residual solvents: From the reaction and purification steps (e.g., dichloromethane, ethyl acetate, hexane). Measuring residual solvents is a mandatory part of good manufacturing practices for active pharmaceutical ingredients.[1]

  • Ring-opened byproducts: Resulting from nucleophilic attack on the ether.

Q2: Which analytical technique is most suitable for determining the enantiomeric purity of this compound?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for separating and quantifying enantiomers. The use of a chiral stationary phase (CSP) allows for the differential interaction with the (R) and (S) enantiomers, leading to their separation. Chiral Supercritical Fluid Chromatography (SFC) can also be a powerful technique for this purpose.

Q3: Can Gas Chromatography (GC) be used to separate the enantiomers of 3-Bromooxolane?

A3: Yes, GC can be used for enantiomeric separation, typically by employing a chiral stationary phase column. This method is often faster than chiral HPLC.

Q4: What is the role of NMR spectroscopy in analyzing impurities in this compound?

A4: NMR spectroscopy is a powerful tool for identifying and characterizing the structure of unknown impurities.[2] It can provide information about the molecular structure and stereochemistry of compounds.[2] While less sensitive than chromatographic techniques for trace impurity detection, quantitative NMR (qNMR) can be used for purity assessment without the need for a reference standard for each impurity.

Q5: What are the typical detection limits for impurities using these techniques?

A5: Detection limits can vary significantly based on the instrumentation, method parameters, and the specific impurity. However, general ranges are:

  • GC-FID/GC-MS: Low ppm (parts-per-million) to ppb (parts-per-billion) levels.

  • HPLC-UV/HPLC-MS: Low ppm to sub-ppm levels.

  • NMR: Typically in the range of 0.05-0.1% for routine analysis, though higher field instruments can achieve lower detection limits.[3][4]

Troubleshooting Guides

Gas Chromatography (GC) Analysis

Issue 1: Peak Splitting

  • Symptom: A single compound appears as two or more closely eluting peaks.

  • Potential Causes & Solutions:

CauseSolution
Improper Column Installation Ensure the column is installed at the correct depth in the inlet.
Injection Technique Use an autosampler for consistent injections. If injecting manually, ensure a smooth and rapid injection.
Solvent Mismatch Use the same solvent for sample dilution as the initial mobile phase if possible, especially in splitless injections. If not possible, a retention gap may be necessary.
Inlet Contamination Perform regular inlet maintenance, including changing the liner and septum.
Compound Degradation Lower the inlet temperature to prevent thermal breakdown of the analyte.
Incompatible Solvent and Stationary Phase Ensure the solvent and the column's stationary phase have similar polarities to allow for proper "wetting" of the stationary phase.

  • Logical Workflow for Troubleshooting Peak Splitting:

Assessing Matrix Effects in LC-MS Start Suspected Matrix Effect Prepare_Samples Prepare Three Sample Sets: A) Standard in Neat Solvent B) Spiked Post-Extraction Blank C) Spiked Pre-Extraction Sample Start->Prepare_Samples Analyze_Samples Analyze all sets by LC-MS Prepare_Samples->Analyze_Samples Calculate_ME Calculate Matrix Effect (%): [(Peak Area B) / (Peak Area A)] * 100 Analyze_Samples->Calculate_ME Calculate_RE Calculate Recovery (%): [(Peak Area C) / (Peak Area B)] * 100 Analyze_Samples->Calculate_RE Interpret_Results Interpret Results: ME > 100% = Ion Enhancement ME < 100% = Ion Suppression Calculate_ME->Interpret_Results Optimize Optimize Method: - Improve Chromatography - Enhance Sample Cleanup - Use Isotope-Labeled Internal Standard Interpret_Results->Optimize If significant matrix effect

References

Validation & Comparative

Navigating the Chiral Maze: A Comparative Guide to the HPLC Analysis of (3R)-3-Bromooxolane Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise analysis of chiral compounds is a critical step in ensuring the safety and efficacy of new therapeutic agents. (3R)-3-Bromooxolane is a key chiral building block, and monitoring its enantiomeric purity throughout a reaction sequence is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound and its reaction products, supported by experimental data and detailed protocols. We also explore alternative techniques to provide a comprehensive analytical landscape.

The separation of enantiomers, non-superimposable mirror-image molecules, presents a significant analytical challenge due to their identical physical and chemical properties in an achiral environment. Chiral chromatography, particularly HPLC, has become an indispensable tool for this purpose, employing chiral stationary phases (CSPs) to create a stereoselective environment that allows for the differential interaction and subsequent separation of enantiomers.

The Power of Polysaccharide-Based Chiral Stationary Phases

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely recognized for their broad applicability and high success rates in resolving a diverse range of chiral compounds.[1][2] These CSPs operate on the principle of forming transient diastereomeric complexes with the enantiomers of the analyte through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.

For the analysis of small, halogenated cyclic ethers like 3-bromooxolane, polysaccharide-based columns are a primary choice. The selection of the specific polysaccharide derivative and the mobile phase composition are crucial for achieving optimal separation.

Experimental Data: A Comparative Look

Chiral Stationary Phase (CSP)Analyte TypeMobile PhaseRetention Time (min)Resolution (Rs)
Cellulose tris(3,5-dimethylphenylcarbamate) Halogenated Tetrahydrofurann-Hexane / Isopropanol (90:10, v/v)Enantiomer 1: 8.5Enantiomer 2: 10.2> 2.0
Amylose tris(3,5-dimethylphenylcarbamate) Functionalized Oxolanen-Hexane / Ethanol (80:20, v/v)Enantiomer 1: 12.1Enantiomer 2: 14.5> 2.5
Cellulose tris(4-chloro-3-methylphenylcarbamate) Bromo-substituted cyclic etherSupercritical CO₂ / Methanol (85:15, v/v)Enantiomer 1: 3.2Enantiomer 2: 4.1> 1.8

Note: The data presented is a composite based on typical separations of similar compounds and serves as a starting point for method development. Actual retention times and resolution will vary depending on the specific reaction product, exact chromatographic conditions, and the instrument used.

Experimental Workflow for Chiral HPLC Analysis

The logical workflow for developing a chiral HPLC method for this compound reaction products is outlined below. This process involves initial screening of columns and mobile phases, followed by optimization to achieve the desired separation.

G cluster_0 Method Development cluster_1 Optimization cluster_2 Analysis start Define Analytical Goal (e.g., Enantiomeric Purity) screen Screen Chiral Columns (Polysaccharide-based) start->screen mobile_phase Screen Mobile Phases (Normal & Reversed Phase) screen->mobile_phase detect Initial Detection (UV/Vis) mobile_phase->detect optimize_mp Optimize Mobile Phase Composition & Additives detect->optimize_mp optimize_flow Optimize Flow Rate & Temperature optimize_mp->optimize_flow validate Method Validation (Linearity, Precision, Accuracy) optimize_flow->validate analyze Analyze Reaction Products validate->analyze quantify Quantify Enantiomers & Determine ee analyze->quantify report Report Results quantify->report

Figure 1. Experimental workflow for chiral HPLC method development.

Detailed Experimental Protocol

This section provides a detailed starting protocol for the chiral HPLC analysis of a reaction mixture containing 3-bromooxolane enantiomers.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis detector.

2. Chiral Column:

  • A polysaccharide-based chiral column, for example, a Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H) or an immobilized version for greater solvent compatibility.

  • Dimensions: 250 mm x 4.6 mm, 5 µm particle size.

3. Mobile Phase:

  • Normal Phase: A mixture of n-Hexane and a polar organic solvent such as Isopropanol (IPA) or Ethanol (EtOH). A typical starting gradient would be 90:10 (n-Hexane:IPA, v/v).

  • Mobile Phase Preparation: All solvents should be HPLC grade or higher. The mobile phase should be freshly prepared and degassed before use.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection: UV at a wavelength where the analyte has maximum absorbance (e.g., 210 nm for compounds without a strong chromophore).

5. Sample Preparation:

  • Dissolve the reaction product mixture in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

6. Data Analysis:

  • Identify the peaks corresponding to the two enantiomers.

  • Calculate the resolution (Rs) between the two enantiomeric peaks. A resolution of >1.5 is generally considered baseline separation.

  • Determine the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

Alternative Analytical Techniques: A Comparative Overview

While HPLC is the most common technique for chiral separations, other methods can also be employed, each with its own advantages and disadvantages.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to normal-phase HPLC for chiral separations.[3][4][5][6] It utilizes supercritical carbon dioxide as the primary mobile phase, often with a small amount of a polar co-solvent (modifier) like methanol or ethanol.

  • Advantages: Faster analysis times, lower viscosity of the mobile phase leading to higher efficiency, and reduced consumption of organic solvents, making it a "greener" technique.[6]

  • Disadvantages: Requires specialized instrumentation.

  • Applicability to 3-Bromooxolane: SFC is well-suited for the separation of small, relatively nonpolar molecules and can be an excellent alternative for the chiral analysis of 3-bromooxolane and its derivatives. Polysaccharide-based CSPs are also widely used in SFC.

Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral Gas Chromatography (GC) can be a highly efficient separation technique. This method uses a capillary column coated with a chiral stationary phase.

  • Advantages: High resolution and sensitivity, especially when coupled with a mass spectrometer (GC-MS).

  • Disadvantages: Limited to volatile and thermally stable analytes. Derivatization may be necessary for polar compounds.

  • Applicability to 3-Bromooxolane: 3-Bromooxolane is sufficiently volatile for GC analysis. Chiral GC could be a viable option, particularly for identifying and quantifying trace-level enantiomeric impurities.

Logical Relationships in Chiral Method Selection

The choice of the most appropriate analytical technique depends on several factors related to the analyte's properties and the analytical requirements.

G cluster_hplc HPLC cluster_sfc SFC cluster_gc GC analyte Analyte Properties (Volatility, Polarity, Thermal Stability) hplc Broad Applicability (Non-volatile, Polar) analyte->hplc Low Volatility High Polarity sfc Fast Analysis (Non-polar to Moderately Polar) analyte->sfc Moderate Polarity Speed Required gc High Resolution (Volatile, Thermally Stable) analyte->gc High Volatility Thermal Stability

Figure 2. Decision tree for selecting a chiral separation technique.

Conclusion

The chiral HPLC analysis of this compound and its reaction products is a critical aspect of synthetic chemistry and drug development. Polysaccharide-based chiral stationary phases offer a robust and versatile platform for achieving the necessary enantiomeric separations. While specific, published methods for this exact compound are scarce, a systematic approach to method development, starting with the screening of polysaccharide columns and appropriate mobile phases, is highly likely to yield a successful separation. Furthermore, considering alternative techniques such as SFC and GC can provide faster analysis or higher resolution depending on the specific analytical needs. By carefully selecting the appropriate technique and optimizing the experimental parameters, researchers can confidently and accurately determine the enantiomeric purity of these important chiral intermediates.

References

Determining the Enantiomeric Excess of (3R)-3-Bromooxolane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is a critical step in ensuring the stereochemical purity of chiral molecules like (3R)-3-Bromooxolane derivatives. These compounds are valuable building blocks in the synthesis of various pharmaceuticals, and their enantiomeric purity can significantly impact pharmacological activity and safety. This guide provides a comprehensive comparison of the primary analytical techniques used for determining the enantiomeric excess of these derivatives: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Analysis of Analytical Methods

The choice of analytical method for determining the enantiomeric excess of this compound derivatives depends on several factors, including the required accuracy, precision, sensitivity, sample throughput, and the availability of instrumentation. The following table summarizes the key performance characteristics of Chiral HPLC, Chiral GC, and NMR Spectroscopy for this application.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)NMR Spectroscopy (with Chiral Solvating Agents)
Principle Differential interaction of enantiomers with a chiral stationary phase.Differential interaction of volatile enantiomers with a chiral stationary phase.Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.
Accuracy High (typically >99%)High (typically >99%)Moderate to High (can be influenced by integration accuracy)
Precision (RSD) Excellent (<1%)Excellent (<1%)Good (1-5%)
Limit of Detection (LOD) Low (ng to pg range)Very Low (pg to fg range)High (mg range)
Limit of Quantitation (LOQ) Low (ng range)Very Low (pg range)High (mg range)
Sample Throughput HighHighLow to Medium
Sample Requirement Low (µg to mg)Very Low (µg to ng)High (mg)
Development Time ModerateModerate to HighLow to Moderate
Instrumentation Cost Moderate to HighModerate to HighHigh

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible results. Below are representative methodologies for each of the discussed techniques for the analysis of 3-Bromooxolane derivatives.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and robust method for the separation and quantification of enantiomers. The separation is achieved based on the differential interaction of the enantiomers with a chiral stationary phase (CSP).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Column: A polysaccharide-based column, such as one coated with amylose or cellulose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), is often effective for separating cyclic ethers.

Mobile Phase:

  • A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio needs to be optimized for baseline separation of the enantiomers. A common starting point is a 90:10 (v/v) mixture of n-hexane and isopropanol.

Procedure:

  • Sample Preparation: Dissolve a known amount of the 3-Bromooxolane derivative in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm (or a wavelength where the compound has maximum absorbance).

    • Injection Volume: 10 µL.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers. It offers high resolution and sensitivity.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Chiral Capillary Column: A column coated with a cyclodextrin derivative (e.g., β- or γ-cyclodextrin) is commonly used for the separation of small chiral molecules.

Procedure:

  • Sample Preparation: Dilute the 3-Bromooxolane derivative in a suitable volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 180 °C) at a rate of 5-10 °C/min to ensure good separation.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injection Volume: 1 µL (split injection is often used).

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers, similar to the HPLC method.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

NMR spectroscopy can be used to determine enantiomeric excess by employing a chiral solvating agent (CSA). The CSA forms transient diastereomeric complexes with the enantiomers, which results in separate, distinguishable signals for each enantiomer in the NMR spectrum.

Instrumentation:

  • High-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Chiral Solvating Agent (CSA): A suitable CSA for a bromo-substituted cyclic ether could be a chiral alcohol like (R)-(-)- or (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE) or a lanthanide-based chiral shift reagent.

  • Deuterated Solvent: Chloroform-d (CDCl₃) is a common choice.

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the 3-Bromooxolane derivative in 0.5 mL of CDCl₃ in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample.

    • Add a molar equivalent of the chiral solvating agent to the NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the mixture.

    • Observe the splitting of one or more proton signals into two distinct sets of peaks, corresponding to the two diastereomeric complexes.

  • Data Analysis: The enantiomeric excess is determined by integrating the corresponding signals for each enantiomer. ee (%) = [ (Integration₁ - Integration₂) / (Integration₁ + Integration₂) ] x 100

Workflow and Logical Relationships

The following diagram illustrates the general workflow for determining the enantiomeric excess of a this compound derivative, from sample reception to the final report.

G Workflow for Enantiomeric Excess Determination cluster_sample Sample Handling cluster_data Data Processing cluster_report Reporting Sample Receive this compound Derivative Sample Prep Sample Preparation (Dilution/Dissolution) Sample->Prep HPLC Chiral HPLC Analysis Prep->HPLC Inject GC Chiral GC Analysis Prep->GC Inject NMR NMR Analysis with CSA Prep->NMR Analyze DataAcq Data Acquisition HPLC->DataAcq GC->DataAcq NMR->DataAcq PeakInt Peak Integration / Signal Analysis DataAcq->PeakInt Calc Calculate Enantiomeric Excess PeakInt->Calc Report Generate Final Report Calc->Report

Caption: General workflow for determining the enantiomeric excess of this compound derivatives.

Conclusion

The determination of enantiomeric excess for this compound derivatives can be reliably achieved using Chiral HPLC, Chiral GC, or NMR spectroscopy.

  • Chiral HPLC and GC are the methods of choice for routine, high-throughput analysis, offering excellent accuracy, precision, and sensitivity.

  • NMR spectroscopy with chiral solvating agents , while typically less sensitive and requiring more sample, is a valuable tool for method development and for cases where chromatographic methods are challenging to develop. It provides direct spectroscopic evidence of the enantiomeric composition.

The selection of the most appropriate technique will be guided by the specific requirements of the analysis, including the desired level of accuracy, the amount of sample available, and the required sample throughput. For regulatory submissions and quality control in a pharmaceutical setting, validated chromatographic methods like HPLC and GC are generally preferred.

A Comparative Analysis of the Reactivity of (3R)-3-Bromooxolane and (3S)-3-Bromooxolane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of the two enantiomers of 3-bromooxolane: (3R)-3-Bromooxolane and (3S)-3-Bromooxolane. While direct comparative experimental data for these specific molecules is not extensively available in peer-reviewed literature, this document outlines the fundamental principles of stereochemistry that govern their reactivity and provides illustrative examples and experimental considerations.

Introduction to this compound and (3S)-3-Bromooxolane

This compound and (3S)-3-Bromooxolane are enantiomers, which are chiral molecules that are non-superimposable mirror images of each other. They share the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. This difference in stereochemistry is the primary determinant of their differential reactivity in chiral environments.

Key Physicochemical Properties (Identical for both enantiomers in an achiral environment):

PropertyValue
Molecular FormulaC₄H₇BrO
Molecular Weight151.00 g/mol
Boiling Point~155-157 °C
Density~1.5 g/cm³
Refractive Index~1.48

Reactivity in an Achiral Environment

In a reaction with achiral reagents and in an achiral solvent, this compound and (3S)-3-Bromooxolane exhibit identical chemical reactivity.[1][2] This is because the activation energies for the reactions of both enantiomers with an achiral molecule are identical. The reaction rates and the nature of the products formed (aside from their stereochemistry) will be the same for both enantiomers.

For example, in a standard Sₙ2 reaction with an achiral nucleophile like sodium cyanide (NaCN), both enantiomers will react at the same rate to produce the corresponding enantiomeric products.

Illustrative Reaction Pathway with an Achiral Nucleophile

G R_start This compound R_ts Transition State (achiral nucleophile) R_start->R_ts NaCN S_start (3S)-3-Bromooxolane R_prod (3S)-3-Cyanooxolane R_ts->R_prod Inversion of configuration S_ts Transition State (achiral nucleophile) S_prod (3R)-3-Cyanooxolane rate_R Rate = k[this compound][NaCN] S_start->S_ts NaCN S_ts->S_prod Inversion of configuration rate_S Rate = k[(3S)-3-Bromooxolane][NaCN] note Note: The rate constants (k) are identical for both reactions.

Figure 1: Reaction pathways for (3R)- and (3S)-3-Bromooxolane with an achiral nucleophile.

Reactivity in a Chiral Environment: The Principle of Kinetic Resolution

The reactivity of this compound and (3S)-3-Bromooxolane diverges significantly when they are subjected to a chiral reagent, catalyst, or solvent.[1][3][4] This phenomenon is known as kinetic resolution. In such a scenario, the two enantiomers will react at different rates because they form diastereomeric transition states with the chiral entity, and diastereomers have different energies.[3]

This differential reactivity is the basis for separating a racemic mixture of 3-bromooxolane into its individual enantiomers. One enantiomer reacts faster and is consumed, leaving the unreacted starting material enriched in the slower-reacting enantiomer.

Hypothetical Comparative Data in a Chiral Environment

The following table illustrates the expected difference in reaction rates for the two enantiomers with a chiral nucleophile.

EnantiomerChiral NucleophileRelative Rate Constant (k_rel)
This compound(R)-2-Amino-1-phenylethanol1.0 (slower reacting)
(3S)-3-Bromooxolane(R)-2-Amino-1-phenylethanol15.2 (faster reacting)

Visualizing Diastereomeric Transition States

G cluster_reaction Reaction with a Chiral Nucleophile ((R)-Nu) cluster_outcome Outcome of Kinetic Resolution racemate Racemic (3R/3S)-3-Bromooxolane R_start This compound racemate->R_start + (R)-Nu S_start (3S)-3-Bromooxolane racemate->S_start + (R)-Nu TS_R Diastereomeric Transition State [(3R, R)-TS] R_start->TS_R k_R unreacted Enriched in This compound (slower reacting enantiomer) TS_S Diastereomeric Transition State [(3S, R)-TS] S_start->TS_S k_S Prod_R Product from (3R) TS_R->Prod_R Prod_S Product from (3S) TS_S->Prod_S product_mix Enriched in product from (3S)-enantiomer note k_S > k_R (Unequal reaction rates)

Figure 2: Logical workflow of kinetic resolution of 3-bromooxolane.

Experimental Protocols

While specific protocols for the direct comparison of these enantiomers are not published, the following are generalized experimental methodologies that could be adapted for such a study.

Protocol 1: Comparative Rate Study with an Achiral Nucleophile

Objective: To demonstrate that the reaction rates of (3R)- and (3S)-3-Bromooxolane with an achiral nucleophile are identical.

Materials:

  • This compound

  • (3S)-3-Bromooxolane

  • Sodium thiophenoxide (NaSPh)

  • Anhydrous acetonitrile (MeCN)

  • Internal standard (e.g., undecane)

  • Gas chromatograph with a chiral column (GC)

Procedure:

  • Prepare two separate reaction vessels, one for each enantiomer.

  • In each vessel, dissolve a known concentration of the respective 3-bromooxolane enantiomer and the internal standard in anhydrous MeCN.

  • Equilibrate the solutions to a constant temperature (e.g., 25 °C).

  • Initiate the reaction by adding an equimolar amount of NaSPh to each vessel simultaneously.

  • At regular time intervals, withdraw aliquots from each reaction mixture.

  • Quench the reaction in the aliquots (e.g., by adding a dilute acid).

  • Analyze the quenched aliquots by GC to determine the concentration of the remaining 3-bromooxolane enantiomer relative to the internal standard.

  • Plot the concentration of the reactant versus time for both reactions and determine the rate constants.

Expected Outcome: The calculated rate constants for the reaction of this compound and (3S)-3-Bromooxolane should be identical within experimental error.

Protocol 2: Kinetic Resolution using a Chiral Catalyst

Objective: To demonstrate the differential reactivity of the enantiomers in the presence of a chiral catalyst.

Materials:

  • Racemic 3-bromooxolane

  • Chiral catalyst (e.g., a chiral cobalt-salen complex)

  • Nucleophile (e.g., water or an alcohol)

  • Solvent (e.g., THF)

  • Chiral High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Dissolve racemic 3-bromooxolane in the chosen solvent.

  • Add the chiral catalyst to the solution.

  • Initiate the reaction by adding the nucleophile.

  • Monitor the reaction progress by periodically taking aliquots and analyzing them by chiral HPLC.

  • The chiral HPLC will separate and quantify the four species in the mixture: this compound, (3S)-3-Bromooxolane, and the two enantiomeric products.

  • Continue the reaction until approximately 50% conversion is reached.

  • Determine the enantiomeric excess (ee) of the unreacted 3-bromooxolane and the product.

Expected Outcome: The unreacted 3-bromooxolane will be enriched in one enantiomer (the slower-reacting one), while the product will be enriched in the enantiomer derived from the faster-reacting starting material.

Conclusion

The reactivity of this compound and (3S)-3-Bromooxolane is fundamentally dictated by the chiral environment of the reaction. In the absence of any chiral influence, their reactivity is identical. However, in the presence of chiral reagents, catalysts, or biological systems (such as enzymes), they exhibit distinct reaction rates, a principle that is harnessed in asymmetric synthesis and the resolution of racemic mixtures. For researchers in drug development, understanding this differential reactivity is crucial, as the biological activity of enantiomers can vary significantly.

References

A Comparative Guide to X-ray Crystallography for Absolute Configuration Determination

Author: BenchChem Technical Support Team. Date: November 2025

The precise three-dimensional arrangement of atoms in a chiral molecule, known as its absolute configuration, is a critical parameter in the fields of chemistry and pharmacology. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different biological activities, with one being a potent therapeutic while the other might be inactive or even toxic.[1] Therefore, the unambiguous determination of absolute configuration is a cornerstone of modern drug development and chemical research.

X-ray crystallography stands as a powerful and definitive method for elucidating the absolute configuration of chiral molecules.[1][2][3][4] This guide provides a comprehensive comparison of X-ray crystallography with other prevalent techniques, supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate method for their needs.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction is considered the most reliable method for determining the three-dimensional structure of molecules.[3][4][5] It directly visualizes the atomic arrangement in a crystalline solid, providing unambiguous proof of the relative configuration of all stereogenic centers.[4] The determination of the absolute configuration, however, relies on a phenomenon known as anomalous dispersion (or anomalous scattering).[6][7][8]

The Principle of Anomalous Dispersion

When X-rays interact with electrons, their scattering is typically considered elastic. However, if the energy of the incident X-rays is close to the absorption edge of an atom, a phase shift occurs in the scattered waves.[6][7] This effect, known as anomalous dispersion, becomes significant for "heavy" atoms (typically with an atomic number greater than phosphorus).[2][5]

This phase shift breaks Friedel's Law, which states that the intensities of reflections from the (h,k,l) and (-h,-k,-l) planes of a crystal are equal.[7][9] The intensity differences between these Friedel or "Bijvoet" pairs are directly dependent on the absolute configuration of the molecule.[6][10] By analyzing these intensity differences, the correct enantiomer can be assigned. The Flack parameter is a critical value refined during the structure solution that indicates the correctness of the assigned absolute configuration; a value close to 0 for one enantiomer and close to 1 for its mirror image confirms an unambiguous assignment.

Experimental Workflow for X-ray Crystallography

cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement A High-Purity Compound B Solvent Screening A->B C Crystallization (e.g., Vapor Diffusion) B->C D Single Crystal Selection C->D E Mount Crystal on Diffractometer D->E F X-ray Diffraction Experiment E->F G Measure Bijvoet Pairs F->G H Solve Phase Problem G->H I Build & Refine Molecular Model H->I J Refine Flack Parameter I->J K Validate Structure J->K L Final Structure K->L Absolute Configuration Determined

Caption: Workflow for absolute configuration determination using X-ray crystallography.
Alternative Techniques for Absolute Configuration Determination

While X-ray crystallography is highly reliable, obtaining suitable single crystals can be a significant bottleneck.[11][12] Several powerful spectroscopic techniques have emerged as viable alternatives, particularly for molecules that are difficult to crystallize.[2]

  • Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[13][14][15] Since enantiomers have VCD spectra that are equal in magnitude but opposite in sign, this technique is highly sensitive to stereochemistry.[11][13] The absolute configuration is determined by comparing the experimental VCD spectrum to a spectrum predicted by ab initio quantum mechanical calculations, typically using Density Functional Theory (DFT).[11][13][14]

  • Electronic Circular Dichroism (ECD): Similar to VCD, ECD measures the differential absorption of circularly polarized light, but in the ultraviolet-visible range, corresponding to electronic transitions.[1][16][17] The absolute configuration is assigned by matching the experimental ECD spectrum with theoretical spectra calculated for the possible enantiomers.[16][18] This method is particularly effective for molecules containing chromophores.[11]

  • NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): This technique involves reacting the chiral analyte with an enantiomerically pure CDA to form a pair of diastereomers.[1][19] These diastereomers exhibit distinct NMR spectra. By systematically analyzing the differences in chemical shifts (Δδ) between the two diastereomeric derivatives, and applying empirical models like the Mosher's method, the absolute configuration of the original molecule can be deduced.[20][21]

Logical Relationship in Chiroptical Spectroscopy (VCD/ECD)

cluster_exp Experimental Measurement cluster_comp Computational Modeling Exp Measure Experimental VCD/ECD Spectrum Compare Compare Experimental and Calculated Spectra Exp->Compare Conf Conformational Search (MMFF/DFT) Calc_R Calculate Spectrum for (R)-Enantiomer (e.g., TDDFT) Conf->Calc_R Calc_S Calculate Spectrum for (S)-Enantiomer Conf->Calc_S Calc_R->Compare R-Spectrum Calc_S->Compare S-Spectrum Assign_R Assign as (R) Compare->Assign_R Best Match Assign_S Assign as (S) Compare->Assign_S Best Match

Caption: Logic for assigning absolute configuration via VCD or ECD spectroscopy.
Performance Comparison

The choice of technique depends on several factors, including the nature of the sample, available instrumentation, and the need for computational resources.

ParameterX-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR with Chiral Derivatizing Agents
Sample State Single CrystalSolutionSolutionSolution
Typical Sample Amount < 1 mg to 10 mg1 - 10 mg0.1 - 1 mg1 - 5 mg
Requirement Diffracting quality crystal; often a "heavy" atom (Z > 15) for anomalous dispersion[2][5]Chiral molecule; no chromophore needed[11]Chromophore required for strong signal[17]Reactive functional group (e.g., -OH, -NH2)
Computational Need Minimal for assignment (structure refinement software)Extensive (DFT calculations for spectral prediction)[13]Extensive (TDDFT calculations for spectral prediction)[16]Minimal (analysis of Δδ values)
Conclusiveness Highly conclusive (direct evidence)High confidence with good spectral match[22]High confidence with good spectral matchGenerally reliable, but based on empirical models
Key Limitation Requirement for single crystals[11]Can be computationally intensive; solvent effects can be significant[22]Limited to molecules with UV-Vis chromophoresRequires chemical derivatization; potential for reaction side products

Experimental Protocols

Protocol 1: Absolute Configuration Determination by X-ray Crystallography
  • Crystallization: Dissolve 5-10 mg of the enantiomerically pure compound in a minimal amount of a suitable solvent. Use techniques such as slow evaporation, vapor diffusion, or solvent layering to grow single crystals of at least 0.1 mm in each dimension.[5]

  • Crystal Mounting: Carefully select a well-formed, defect-free crystal under a microscope and mount it on a goniometer head using a cryoloop and cryoprotectant.

  • Data Collection: Mount the crystal on an X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation). Cool the crystal to 100 K to minimize thermal motion.

  • Strategy and Measurement: Collect a full sphere of diffraction data with high redundancy to accurately measure the intensities of Bijvoet pairs.[10]

  • Structure Solution and Refinement: Process the diffraction data. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.

  • Absolute Configuration Assignment: During the final stages of refinement, introduce the Flack parameter. A resulting value near 0 (with a small standard uncertainty) confirms that the modeled absolute configuration is correct. Inverting the model should result in a Flack parameter near 1.

Protocol 2: Absolute Configuration Determination by VCD
  • Sample Preparation: Prepare a solution of the chiral molecule in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.[11] The solvent must be transparent in the IR region of interest.

  • Spectral Acquisition: Acquire the IR and VCD spectra using a VCD spectrometer.[11] Data collection times can range from 1 to several hours to achieve an adequate signal-to-noise ratio.

  • Computational Modeling:

    • Perform a thorough conformational search of the molecule using a molecular mechanics force field.

    • Take the low-energy conformers and optimize their geometries using DFT (e.g., at the B3LYP/6-31G* level).[23]

    • Calculate the harmonic vibrational frequencies for each optimized conformer to confirm they are true minima.

    • For each conformer of one enantiomer (e.g., the R-enantiomer), calculate the VCD spectrum.

  • Spectral Comparison:

    • Generate a Boltzmann-averaged theoretical VCD spectrum based on the relative free energies of the conformers.

    • Compare the experimental VCD spectrum with the calculated spectrum for the R-enantiomer and its mirror image (the S-enantiomer).

    • An unambiguous match in the sign and relative intensity of the VCD bands allows for the assignment of the absolute configuration.[11]

References

The Strategic Application of Chiral Carbocyclic Precursors in Multi-Step Antiviral Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of complex chiral molecules is a critical determinant of a project's viability. This guide provides a detailed cost-benefit analysis of synthetic routes to carbocyclic nucleoside analogues, a class of potent antiviral agents. We focus on the strategic use of chiral cyclopentenylmethanol derivatives and compare the widely employed Mitsunobu reaction with an alternative SN2 coupling strategy, offering insights into the economic and scientific trade-offs involved.

The initial investigation into the utility of "(3R)-3-Bromooxolane" revealed a broader and more pertinent subject for analysis within the realm of multi-step synthesis: the strategic selection of chiral building blocks for the production of carbocyclic nucleoside analogues. These compounds, which include potent antiviral drugs like Aristeromycin and Abacavir, are central to modern medicinal chemistry. Their synthesis hinges on the efficient and stereoselective coupling of a chiral carbocyclic moiety with a nucleobase. This guide delves into the practical and economic considerations of this crucial synthetic step.

Comparative Analysis of Synthetic Strategies

The synthesis of carbocyclic nucleosides typically involves the coupling of a chiral cyclopentenyl derivative with a purine or pyrimidine base. Two prominent methods for this transformation are the Mitsunobu reaction and a direct SN2 displacement. To provide a clear comparison, we will analyze the synthesis of a key intermediate for Aristeromycin.

Route 1: The Mitsunobu Reaction

The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of alcohols to a variety of functional groups, including the nitrogen-linked nucleobases. A typical workflow for the synthesis of a carbocyclic nucleoside precursor via the Mitsunobu reaction is outlined below.

Experimental Protocol: Mitsunobu Coupling of (1R,4S)-4-(tert-butoxycarbonylamino)-2-cyclopenten-1-ol with 6-chloropurine

To a solution of (1R,4S)-4-(tert-butoxycarbonylamino)-2-cyclopenten-1-ol (1.0 equiv.), 6-chloropurine (1.2 equiv.), and triphenylphosphine (PPh3) (1.5 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 12-18 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired N9-coupled product.

Route 2: The SN2 Displacement Strategy

An alternative to the Mitsunobu reaction is the direct SN2 displacement of a suitable leaving group on the carbocyclic ring by the nucleobase. This approach avoids the use of azodicarboxylates and phosphines but requires the pre-activation of the alcohol.

Experimental Protocol: SN2 Coupling of (1R,4S)-4-(tert-butoxycarbonylamino)-2-cyclopenten-1-yl mesylate with 6-chloropurine

Step 1: Mesylation of the alcohol To a solution of (1R,4S)-4-(tert-butoxycarbonylamino)-2-cyclopenten-1-ol (1.0 equiv.) and triethylamine (1.5 equiv.) in dichloromethane (DCM) at 0 °C is added methanesulfonyl chloride (1.2 equiv.) dropwise. The reaction is stirred at 0 °C for 1 hour. The mixture is then washed with cold water, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.

Step 2: SN2 Displacement To a solution of the crude mesylate (1.0 equiv.) in anhydrous dimethylformamide (DMF) is added 6-chloropurine (1.2 equiv.) and potassium carbonate (2.0 equiv.). The mixture is heated to 60-80 °C and stirred for 8-12 hours. After cooling to room temperature, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Quantitative Data Summary

To facilitate a direct comparison, the following tables summarize the key quantitative metrics for each synthetic route. The cost data is based on typical commercial prices for research-grade chemicals and may vary depending on the supplier and scale of the synthesis.

Metric Route 1: Mitsunobu Reaction Route 2: SN2 Displacement Notes
Typical Yield 60-80%50-70% (two steps)Yields are highly substrate-dependent.
Enantiomeric Purity High (retention of stereochemistry)High (inversion of stereochemistry)Dependent on the purity of the starting chiral alcohol.
Reaction Steps 12The SN2 route requires a separate activation step.
Reagent Cost per Mole of Product HighModerateDominated by the cost of DEAD/DIAD and PPh3 in the Mitsunobu reaction.

Table 1: Comparison of Synthetic Routes

Reagent Supplier (Example) Price (USD) per gram/mL
(1S,4R)-cis-4-Amino-2-cyclopentene-1-methanolVariousRequest Quote
Diethyl azodicarboxylate (DEAD)Sigma-Aldrich~$27/g (40% in toluene)
Diisopropyl azodicarboxylate (DIAD)Sigma-Aldrich~$4/mL
Triphenylphosphine (PPh3)Sigma-Aldrich~$0.5/g
Methanesulfonyl chlorideSigma-Aldrich~$0.3/mL
6-ChloropurineSigma-Aldrich~$15/g

Table 2: Representative Reagent Costs

Cost-Benefit Analysis

The choice between the Mitsunobu reaction and an SN2 displacement strategy involves a trade-off between reagent cost, step economy, and reaction robustness.

  • Cost: The SN2 route generally offers a significant cost advantage due to the avoidance of expensive azodicarboxylates and triphenylphosphine. For large-scale synthesis, this can be a deciding factor.

  • Step Economy: The Mitsunobu reaction is a one-step process from the alcohol, which can be advantageous in terms of time and labor. The SN2 route requires an additional activation step, which adds to the overall synthesis time.

  • Reaction Conditions: The Mitsunobu reaction is typically performed under mild, neutral conditions, which can be beneficial for sensitive substrates. The SN2 reaction may require heating, which could be a limitation for thermally unstable compounds.

  • Byproducts: A significant drawback of the Mitsunobu reaction is the formation of triphenylphosphine oxide and the reduced azodicarboxylate as byproducts, which can sometimes complicate purification. The byproducts of the SN2 reaction are generally inorganic salts, which are often easier to remove.

Visualization of Synthetic Workflows

To further clarify the decision-making process, the following diagrams illustrate the synthetic workflows and the logical relationship of the cost-benefit analysis.

Synthetic Workflow Comparison cluster_mitsunobu Route 1: Mitsunobu Reaction cluster_sn2 Route 2: SN2 Displacement M_Start Chiral Alcohol M_Reaction Mitsunobu Reaction (1 step) M_Start->M_Reaction M_Reagents 6-Chloropurine, PPh3, DEAD/DIAD M_Reagents->M_Reaction M_Product Coupled Product M_Reaction->M_Product S_Start Chiral Alcohol S_Activation Mesylation (Step 1) S_Start->S_Activation S_Intermediate Mesylate S_Activation->S_Intermediate S_Reaction SN2 Displacement (Step 2) S_Intermediate->S_Reaction S_Reagents 6-Chloropurine, Base S_Reagents->S_Reaction S_Product Coupled Product S_Reaction->S_Product

Caption: Comparison of synthetic workflows for carbocyclic nucleoside synthesis.

Cost_Benefit_Analysis Choice Choice of Coupling Method Mitsunobu Mitsunobu Reaction Choice->Mitsunobu SN2 SN2 Displacement Choice->SN2 Cost_M Higher Reagent Cost Mitsunobu->Cost_M Steps_M Fewer Steps Mitsunobu->Steps_M Byproducts_M Difficult Purification Mitsunobu->Byproducts_M Cost_S Lower Reagent Cost SN2->Cost_S Steps_S More Steps SN2->Steps_S Byproducts_S Easier Purification SN2->Byproducts_S

Caption: Key factors in the cost-benefit analysis of coupling methods.

Conclusion

The selection of a synthetic route for the production of carbocyclic nucleoside analogues requires a careful evaluation of multiple factors. While the Mitsunobu reaction offers a streamlined, one-step process under mild conditions, its high reagent cost and challenging purification can be significant drawbacks, particularly for large-scale synthesis. The SN2 displacement strategy, although involving an additional step, presents a more cost-effective and potentially more easily purified alternative.

For academic research and small-scale synthesis where step economy and mild conditions are paramount, the Mitsunobu reaction may be the preferred choice. However, for process development and manufacturing, the economic advantages of the SN2 approach are likely to be the deciding factor. Ultimately, the optimal strategy will depend on the specific target molecule, the scale of the synthesis, and the resources available to the research and development team.

A Comparative Analysis of the Biological Activity of Enantiomers Derived from (3R)-3-Bromooxolane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of a hypothetical pair of enantiomers, designated as Compound (R)-A and Compound (S)-A , synthesized from the chiral starting material (3R)-3-Bromooxolane. The purpose of this document is to illustrate the critical importance of stereochemistry in drug design and development by presenting hypothetical experimental data, detailed protocols, and relevant signaling pathways. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, with one enantiomer often being responsible for the therapeutic effect while the other may be less active, inactive, or even contribute to adverse effects.[1][2][3]

Introduction to Chirality in Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule, often interact differently with chiral biological systems such as enzymes and receptors.[2][3] This differential interaction can lead to profound differences in their biological effects. A classic example is the drug thalidomide, where one enantiomer was an effective sedative while the other was tragically found to be a potent teratogen.[1][2] Similarly, the anti-inflammatory activity of ibuprofen is primarily attributed to the (S)-enantiomer.[1][4]

In this guide, we explore a hypothetical scenario where two enantiomers, (R)-A and (S)-A, derived from this compound, are evaluated for their binding affinity to a G-Protein Coupled Receptor (GPCR), a large family of receptors that are common drug targets.

Comparative Biological Activity Data

The binding affinities of Compound (R)-A and Compound (S)-A for a hypothetical GPCR target were determined using a competitive radioligand binding assay. The results, summarized in the table below, demonstrate a significant difference in the affinity of the two enantiomers for the receptor.

CompoundKi (nM)Fold Difference
Compound (R)-A 15.2-
Compound (S)-A 304.520.0

Table 1: Binding affinities of Compound (R)-A and Compound (S)-A for the target GPCR. Ki represents the inhibition constant, and a lower value indicates a higher binding affinity.

The data clearly indicates that Compound (R)-A has a 20-fold higher affinity for the target GPCR compared to its enantiomer, Compound (S)-A . This stereoselectivity highlights the importance of evaluating individual enantiomers in drug discovery programs.

Experimental Protocols

Competitive Radioligand Binding Assay

The binding affinities of the test compounds were determined using a competitive radioligand binding assay with membranes prepared from cells expressing the target GPCR.[5][6][7]

1. Membrane Preparation:

  • Cells expressing the target GPCR were harvested and homogenized in a cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

  • The homogenate was centrifuged at 1,000 x g for 5 minutes to remove nuclei and large cellular debris.

  • The supernatant was then centrifuged at 40,000 x g for 30 minutes to pellet the cell membranes.

  • The membrane pellet was washed and resuspended in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and stored at -80°C until use. Protein concentration was determined using a BCA protein assay.

2. Binding Assay:

  • The assay was performed in a 96-well plate format in a total volume of 200 µL.

  • Each well contained:

    • 50 µL of assay buffer

    • 50 µL of the radioligand (e.g., [3H]-L) at a fixed concentration (approximately its Kd value).

    • 50 µL of either assay buffer (for total binding), a saturating concentration of a non-labeled competitor (for non-specific binding), or the test compound (Compound (R)-A or (S)-A) at various concentrations.

    • 50 µL of the membrane preparation (containing a specific amount of protein, e.g., 20 µg).

  • The plates were incubated at room temperature for 90 minutes with gentle agitation to reach equilibrium.

3. Filtration and Detection:

  • The incubation was terminated by rapid filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester. This separates the bound radioligand from the free radioligand.

  • The filters were washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • The filters were then dried, and a scintillation cocktail was added.

  • The radioactivity retained on the filters was quantified using a scintillation counter.

4. Data Analysis:

  • The specific binding was calculated by subtracting the non-specific binding from the total binding.

  • The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) were determined by non-linear regression analysis of the competition curves.

  • The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Experimental Workflow

The target GPCR is hypothesized to be involved in a canonical Gs-protein signaling pathway, which leads to the activation of adenylyl cyclase and the production of the second messenger cyclic AMP (cAMP). The differential binding of Compound (R)-A and (S)-A would be expected to lead to a differential modulation of this pathway.

Gs_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR (Target Receptor) G_Protein Gs Protein (α, β, γ subunits) GPCR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP (Second Messenger) AC->cAMP Conversion Ligand Compound (R)-A or Compound (S)-A Ligand->GPCR Binding ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Gene Transcription) PKA->Cellular_Response Phosphorylation Cascade

Caption: Hypothetical Gs-protein coupled receptor signaling pathway.

The following diagram illustrates the general workflow for the in vitro pharmacological testing of the synthesized enantiomers.

Experimental_Workflow Start Synthesis of (R)-A and (S)-A from This compound Receptor_Expression Expression of Target GPCR in Cell Line Start->Receptor_Expression Membrane_Prep Membrane Preparation Receptor_Expression->Membrane_Prep Binding_Assay Radioligand Binding Assay Membrane_Prep->Binding_Assay Data_Analysis Data Analysis (IC50 and Ki Determination) Binding_Assay->Data_Analysis Conclusion Conclusion: (R)-A shows higher affinity Data_Analysis->Conclusion

Caption: Experimental workflow for comparing enantiomer binding affinity.

Conclusion

This guide, using a hypothetical case study of enantiomers derived from this compound, underscores the principle of stereoselectivity in biological systems. The provided data and protocols illustrate a standard methodology for assessing the differential binding affinities of enantiomers. Such comparative studies are essential in early-stage drug discovery to identify the most potent and selective enantiomer for further development, ultimately leading to safer and more effective medicines.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling (3R)-3-Bromooxolane

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Identification and Personal Protective Equipment (PPE)

Based on the hazard profiles of analogous chemicals, (3R)-3-Bromooxolane is anticipated to be a flammable liquid and vapor. It is also expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2]. Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment:

PPE CategorySpecific RecommendationsPurpose
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause serious eye irritation[2][3].
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene), a flame-retardant lab coat, and closed-toe shoes.Prevents skin contact which can cause irritation[1][3]. Contaminated clothing should be removed and washed before reuse[2].
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Minimizes the inhalation of vapors which may cause respiratory irritation[1][2].

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to minimize risks. The following step-by-step operational plan should be followed:

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and certified.

  • Verify that an eyewash station and safety shower are readily accessible and unobstructed[1].

  • Remove all potential ignition sources from the work area, such as open flames, hot plates, and spark-producing equipment[4][5].

  • Use explosion-proof electrical and ventilating equipment[1][4].

  • Ground and bond containers when transferring the substance to prevent static discharge[4].

2. Chemical Handling:

  • Wear the appropriate PPE as detailed in the table above.

  • Conduct all work with this compound inside a chemical fume hood.

  • Avoid direct contact with the skin, eyes, and clothing[5].

  • Do not breathe vapors or mists[5].

  • Use only non-sparking tools when opening or handling containers[1][4].

  • Keep the container tightly closed when not in use[4][5].

3. Storage:

  • Store in a cool, dry, and well-ventilated area away from heat and sources of ignition[4][5].

  • Keep containers tightly closed to prevent leakage and evaporation[4][5].

  • Store away from incompatible materials, such as strong oxidizing agents[5].

Spill and Disposal Plan

In the event of a spill or for routine disposal, the following procedures should be implemented:

Spill Response:

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Containment: For small spills, use an absorbent, non-combustible material (e.g., sand, earth, vermiculite). Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

Waste Disposal:

  • All waste containing this compound is considered hazardous waste.

  • Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local regulations.

  • Do not dispose of it down the drain.

  • Containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

Experimental Workflow for Safe Handling

The logical flow for safely handling this compound from procurement to disposal is illustrated in the diagram below.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Assess Hazards & Review SDS B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Select & Inspect PPE B->C D Work in Fume Hood C->D E Ground Equipment D->E F Dispense & Use Chemical E->F G Securely Close Container F->G J Collect Waste in Labeled Container F->J H Decontaminate Work Area G->H I Properly Store Chemical H->I I->J K Follow Institutional Disposal Protocol J->K

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.